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  • Product: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline
  • CAS: 443292-32-8

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline in Targeted Kinase Inhibitor Discovery

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists Executive Summary In the landscape of modern targeted oncology and immunology, the desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists

Executive Summary

In the landscape of modern targeted oncology and immunology, the design of Receptor Tyrosine Kinase (RTK) inhibitors relies heavily on privileged molecular scaffolds that can precisely navigate the ATP-binding pocket. 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 443292-32-8) has emerged as a high-value, highly specific intermediate in the synthesis of next-generation Type II and Type 1.5 kinase inhibitors[1].

This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical profile, the structural causality behind its design, and a self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophore Mapping

The architecture of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is not arbitrary; every functional group serves a distinct thermodynamic or spatial purpose when interacting with target kinases such as VEGFR-2, c-Met, and MerTK[2],.

  • The Benzoxazole Core: Acts as a rigid, planar spacer that often engages the hinge region of the kinase via hydrogen bonding (specifically the nitrogen atom acting as an H-bond acceptor).

  • The 5-Isopropyl Substitution: Kinases frequently possess a deep, lipophilic pocket adjacent to the ATP-binding site. The bulky, electron-donating isopropyl group is strategically positioned to fill this hydrophobic cavity, significantly increasing binding affinity through optimized van der Waals interactions[1].

  • The 2-Methyl Group: This is a critical conformational lock. The steric clash between the 2-methyl group and the benzoxazole oxygen/nitrogen forces the aniline ring out of coplanarity. This specific dihedral angle is required to optimally orient downstream functional groups (e.g., ureas) into the DFG-out allosteric pocket, preventing flat, non-specific binding and reducing off-target toxicity[1].

  • The Aniline Handle (-NH₂): Serves as the primary vector for synthetic extension, allowing rapid diversification into amides, ureas, or secondary amines during library synthesis.

PharmacophoreMapping Scaffold Target Scaffold: CAS 443292-32-8 Sub1 5-Isopropyl Group Scaffold->Sub1 Sub2 Benzoxazole Core Scaffold->Sub2 Sub3 2-Methyl Group Scaffold->Sub3 Sub4 Aniline Handle Scaffold->Sub4 Func1 Hydrophobic Pocket (DFG-out site) Sub1->Func1 Func2 Hinge Region Binding (H-bond acceptor) Sub2->Func2 Func3 Steric Constraint (Conformational lock) Sub3->Func3 Func4 Vector for API Extension (Urea/Amide formation) Sub4->Func4

Pharmacophore mapping of the benzoxazole scaffold in RTK inhibition.

Physicochemical Profiling

Understanding the quantitative properties of this intermediate is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the final drug candidate.

PropertyValueRationale / Implication
Chemical Name 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylanilineStandard IUPAC nomenclature.
CAS Registry Number 443292-32-8Unique identifier for procurement and regulatory filing.
Molecular Formula C₁₇H₁₈N₂ODefines molecular weight (266.34 g/mol ).
H-Bond Donors 1 (Primary Amine)Critical for downstream coupling; leaves zero donors if converted to a tertiary amide.
H-Bond Acceptors 2 (Benzoxazole N and O)Facilitates hinge-region binding in kinases without violating Lipinski's rules.
Topological Polar Surface Area ~52 ŲExcellent baseline for cell permeability; allows addition of polar groups downstream.
LogP (Calculated) ~4.2High lipophilicity driven by the isopropyl and aromatic rings; requires careful downstream formulation.

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following two-step methodology utilizes In-Process Controls (IPCs) to ensure mechanistic fidelity and high yield[3].

Step 1: Dehydrative Cyclization (Benzoxazole Formation)

Objective: Construct the benzoxazole core from acyclic precursors. Causality of Reagents: Polyphosphoric acid (PPA) is selected over standard coupling agents (like HATU) because it acts dually as a high-boiling solvent and a potent dehydrating agent. The extreme acidity protonates the intermediate amide, driving the equilibrium toward the thermodynamically stable oxazole ring via the elimination of water[3].

  • Charge: To a 250 mL round-bottom flask, add 2-amino-4-isopropylphenol (1.0 eq) and 2-methyl-3-nitrobenzoic acid (1.05 eq).

  • Solvent Addition: Add Polyphosphoric acid (PPA) (approx. 10 volumes).

  • Reaction: Heat the highly viscous mixture to 140°C under mechanical stirring for 6 hours.

  • Quench: Cool to 80°C and slowly pour the mixture into crushed ice with vigorous stirring to precipitate the product. Neutralize with aqueous K₂CO₃ to pH 7-8.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is deemed complete when the starting phenol is consumed (<1% area) and the primary mass peak corresponds to the nitro-benzoxazole intermediate ( [M+H]+ = 297.1).

Step 2: Catalytic Nitro Reduction

Objective: Unmask the reactive aniline handle. Causality of Reagents: Catalytic hydrogenation (Pd/C, H₂) is strictly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic metal reductions risk cleaving the sensitive benzoxazole ring, whereas Pd/C provides a clean, surface-mediated reduction that leaves the heterocyclic core intact[4].

  • Charge: Dissolve the nitro-benzoxazole intermediate in anhydrous ethanol (0.2 M).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Reaction: Purge the vessel with N₂, then introduce H₂ gas via a balloon or Parr shaker (30 psi). Stir at room temperature for 4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3, UV active). The product aniline will present as a significantly more polar spot than the nitro precursor. Confirm structural integrity via ¹H-NMR (look for the appearance of a broad singlet integrating for 2H at ~5.0 ppm, confirming the -NH₂ group).

SynthesisWorkflow SM1 2-Amino-4-isopropylphenol Condensation Step 1: Cyclization (PPA, 140°C) SM1->Condensation SM2 2-Methyl-3-nitrobenzoic acid SM2->Condensation Intermediate Nitro-Benzoxazole Intermediate Condensation->Intermediate Reduction Step 2: Catalytic Reduction (Pd/C, H2, EtOH) Intermediate->Reduction Product 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylaniline Reduction->Product

Synthetic workflow for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline.

Conclusion

The 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline scaffold is a masterclass in rational drug design. By combining a hinge-binding heterocycle, a lipophilic pocket-filling moiety, and a steric conformational lock into a single intermediate, it allows medicinal chemists to rapidly generate highly selective kinase inhibitors. Adhering to the self-validating synthetic protocols outlined above ensures the high-fidelity generation of this critical building block for downstream API manufacturing.

References

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Pharmaceuticals (MDPI). Available at:[Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. Anti-Cancer Agents in Medicinal Chemistry (Bentham Science). Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

Exploratory

Synthesis Pathway of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 443292-32-8)[1] is a highly specialized, sterically hindered biaryl-type intermediate frequently utilized in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 443292-32-8)[1] is a highly specialized, sterically hindered biaryl-type intermediate frequently utilized in the development of targeted therapeutics, including kinase inhibitors and dual orexin receptor antagonists. The molecule features two critical pharmacophoric domains:

  • A 5-isopropyl-1,3-benzoxazole core : Provides a rigid, lipophilic hydrogen-bond acceptor system.

  • A 2-methylaniline moiety : Introduces a sterically demanding ortho-methyl group that restricts the dihedral angle between the aniline ring and the benzoxazole plane, locking the molecule into a specific bioactive conformation.

This whitepaper details a robust, scalable four-step synthetic pathway, emphasizing chemoselectivity, steric management, and yield optimization for drug development professionals.

Retrosynthetic Strategy & Pathway Visualization

The retrosynthetic disconnection of the target molecule relies on the sequential assembly of the benzoxazole core via an acyclic amide intermediate, followed by late-stage chemoselective reduction.

  • Disconnection 1 (Nitro Reduction): The aniline amino group is derived from a nitro precursor to prevent nucleophilic interference during the high-temperature cyclization step.

  • Disconnection 2 (Cyclodehydration): The benzoxazole ring is disconnected into an acyclic amide, N-(2-hydroxy-5-isopropylphenyl)-2-methyl-3-nitrobenzamide.

  • Disconnection 3 (Amide Coupling): The amide is traced back to two commercially viable starting materials: 2-amino-4-isopropylphenol and 2-methyl-3-nitrobenzoic acid.

SynthesisPathway A 4-Isopropylphenol B 4-Isopropyl-2-nitrophenol A->B Nitration (HNO3, H2O) C 2-Amino-4-isopropylphenol B->C Nitro Reduction (H2, Pd/C) E Amide Intermediate (N-(2-Hydroxy-5-isopropylphenyl)-2-methyl-3-nitrobenzamide) C->E Amide Coupling D 2-Methyl-3-nitrobenzoic acid D->E Acid Chloride Activation (SOCl2) F 5-Isopropyl-2-(2-methyl-3-nitrophenyl)benzo[d]oxazole E->F Cyclodehydration (POCl3, Heat) G 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (Target API Intermediate) F->G Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O)

Retrosynthetic and forward synthesis pathway for the target benzoxazole intermediate.

Detailed Synthetic Methodology & Protocols

Phase 1: Preparation of 2-Amino-4-isopropylphenol

Rationale: The synthesis begins with the regioselective nitration of 4-isopropylphenol. The strong electron-donating and ortho-directing nature of the phenolic hydroxyl group dictates the substitution pattern, effectively outcompeting the steric bulk of the para-isopropyl group[2].

Protocol 1.1: Nitration

  • Suspend 4-isopropylphenol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v) at 0 °C.

  • Add 70% aqueous nitric acid (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-nitration.

  • Stir the mixture at room temperature for 40 minutes.

  • Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (eluent: EtOAc/Hexanes) to yield 4-isopropyl-2-nitrophenol as a yellow solid.

Protocol 1.2: Nitro Reduction

  • Dissolve 4-isopropyl-2-nitrophenol in absolute ethanol.

  • Add 10 wt% Pd/C (0.05 eq Pd).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon).

  • Stir vigorously at room temperature for 4 hours until hydrogen uptake ceases.

  • Filter the catalyst through a Celite pad and concentrate the filtrate in vacuo to afford 2-amino-4-isopropylphenol.

Phase 2: Amide Coupling & Benzoxazole Cyclodehydration

Rationale: Direct condensation of 2-aminophenols with carboxylic acids to form benzoxazoles can be thermodynamically challenging due to the severe steric hindrance of the ortho-methyl group on 2-methyl-3-nitrobenzoic acid[3]. A two-step activation-cyclization sequence using thionyl chloride (SOCl₂) followed by phosphorus oxychloride (POCl₃) ensures high conversion rates[4].

Protocol 2.1: Acid Chloride Formation & Amide Coupling

  • Reflux 2-methyl-3-nitrobenzoic acid (1.0 eq) in neat SOCl₂ (5.0 eq) with a catalytic amount of DMF (2 drops) for 2 hours.

  • Remove excess SOCl₂ under reduced pressure to isolate the highly reactive 2-methyl-3-nitrobenzoyl chloride.

  • Dissolve 2-amino-4-isopropylphenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C.

  • Add the acid chloride (dissolved in minimal THF) dropwise. Stir for 2 hours at room temperature.

  • Quench with water, extract with EtOAc, and evaporate to yield the intermediate amide.

Protocol 2.2: Cyclodehydration

  • Dissolve the crude amide in anhydrous toluene.

  • Add POCl₃ (2.0 eq) and heat the mixture to 110 °C (reflux) for 6 hours.

  • Cool to room temperature, carefully quench by pouring over ice and saturated aqueous NaHCO₃, extract with EtOAc, and purify via recrystallization (EtOH) to yield 5-isopropyl-2-(2-methyl-3-nitrophenyl)benzo[d]oxazole.

Mechanism M1 O-Protonation of Amide M2 Nucleophilic Attack (Phenolic OH to Carbonyl C) M1->M2 M3 Cyclic Hemiacetal Formation M2->M3 M4 Water Elimination (-H2O) M3->M4 M5 Aromatization to Benzoxazole M4->M5

Acid-catalyzed cyclodehydration mechanism forming the benzoxazole core.

Phase 3: Chemoselective Final Reduction

Rationale: The final step requires the reduction of the nitro group to an aniline without cleaving the newly formed, sensitive benzoxazole C-O bond. While traditional high-pressure Pd/C hydrogenation can sometimes lead to ring-opening side reactions, single-electron transfer (SET) methods using Iron (Fe) and Ammonium Chloride (NH₄Cl) provide absolute chemoselectivity[5].

Protocol 3.1: Chemoselective SET Reduction

  • Suspend 5-isopropyl-2-(2-methyl-3-nitrophenyl)benzo[d]oxazole (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

  • Heat the suspension to 80 °C for 3 hours under vigorous mechanical stirring.

  • Filter the hot mixture through Celite to remove iron oxides (Fe₃O₄).

  • Concentrate the filtrate, extract the residue with DCM, wash with water, and evaporate to yield the target 3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline in high purity.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized reaction parameters, isolated yields, and critical quality attributes (CQAs) for the synthetic pathway.

Synthetic StepReagents / CatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Key Impurity Monitored
1. Nitration HNO₃ (70%), H₂O/DCM0 → 250.7582%>95%4-isopropyl-2,6-dinitrophenol
2. Reduction H₂ (1 atm), 10% Pd/C254.094%>98%Unreacted starting material
3. Coupling SOCl₂, then Et₃N/THF0 → 252.088%>96%Esterification byproduct
4. Cyclization POCl₃, Toluene1106.079%>98%Uncyclized amide
5. Final Red. Fe powder, NH₄Cl803.091%>99%Ring-opened aminophenol

Mechanistic Insights & Causality

  • Steric Management in Coupling: The 2-methyl group on the benzoic acid derivative creates significant steric bulk around the carbonyl carbon. Using highly reactive acid chlorides rather than standard carbodiimide coupling agents (e.g., EDC/HOBt) is strictly necessary to drive the amide formation to completion[3].

  • Cyclization Thermodynamics: The conversion of the acyclic amide to the benzoxazole is entropically favored but requires overcoming a high enthalpic activation barrier. POCl₃ acts as both a dehydrating agent and a Lewis acid, converting the amide oxygen into a better leaving group (phosphorodichloridate intermediate), thereby accelerating the cyclization at lower temperatures compared to purely thermal methods[4].

References

  • [1] Title: 5-(1,3-Benzoxazol-2-yl)-2-methylaniline — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • [2] Title: Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Source: Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • [4] Title: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • [3] Title: Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • [5] Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Source: RSC Advances - RSC Publishing. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

Abstract This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel benzoxazole derivative, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. While specific experime...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel benzoxazole derivative, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of medicinal chemistry and pharmaceutical sciences to predict its solubility behavior and outlines a robust, multi-faceted strategy for its empirical determination and computational prediction. This guide is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities. We will explore the anticipated impact of the compound's structural motifs—the benzoxazole core, the basic aniline moiety, and the lipophilic isopropyl and methyl substituents—on its aqueous and organic solubility. Detailed, field-proven experimental protocols for determining thermodynamic and kinetic solubility, pH-solubility dependence, and solubility in various organic solvents are provided. Furthermore, we will discuss the application of in silico models for early-stage solubility prediction and strategies for solubility enhancement, should it be necessary for preclinical and clinical development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary driver of attrition.[1][2] Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[3] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, necessitating higher doses that may increase the risk of toxicity, or precluding oral administration altogether.[1]

The compound of interest, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, belongs to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[4] However, the rigid, aromatic nature of the benzoxazole scaffold often contributes to low aqueous solubility due to strong intermolecular forces in the solid state.[5][6] This guide will therefore provide a detailed roadmap for a thorough investigation of the solubility profile of this promising compound.

Molecular Structure and Predicted Physicochemical Properties

A detailed analysis of the molecular structure of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline allows for an initial, qualitative assessment of its likely solubility characteristics.

Key Structural Features:

  • Benzoxazole Core: A planar, aromatic heterocyclic system that is generally poorly soluble in water.[7][8]

  • Aniline Moiety: The primary aromatic amine group (-NH2) is a weak base and is expected to exhibit pH-dependent solubility.[9] At physiological pH, a fraction of the molecules will be protonated, which can increase aqueous solubility.

  • Isopropyl and Methyl Groups: These alkyl substituents increase the lipophilicity of the molecule, which is likely to decrease its aqueous solubility.

A summary of predicted physicochemical properties is presented in Table 1.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C18H20N2O
Molecular Weight 280.37 g/mol Moderate molecular weight, which is generally favorable for solubility.
XlogP (Predicted) ~4.5 - 5.5High lipophilicity, suggesting low intrinsic aqueous solubility.
pKa (Predicted) ~4.0 - 5.0 (for the anilinic nitrogen)Weakly basic; solubility will increase in acidic conditions (pH < pKa).
Hydrogen Bond Donors 1 (from the amine group)Limited hydrogen bonding potential with water.
Hydrogen Bond Acceptors 2 (from the benzoxazole nitrogen and oxygen)Moderate hydrogen bonding potential with water.

Note: Predicted values are estimates derived from computational models and should be confirmed experimentally.

In Silico Solubility Prediction: A First Pass Assessment

Before embarking on extensive experimental work, in silico models can provide valuable initial estimates of aqueous solubility.[1][10] These computational tools utilize quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimentally determined solubility data.[3]

Several models are available, ranging from simple fragment-based methods to more complex machine learning and deep learning algorithms.[11][12][13][14] It is advisable to use a consensus approach, employing multiple models to arrive at a more robust prediction.

It is crucial to recognize that these predictions are estimations. The accuracy of in silico models is highly dependent on the quality and diversity of the training data.[3] Therefore, experimental validation remains the gold standard.

Experimental Determination of Solubility: A Step-by-Step Guide

A comprehensive experimental evaluation of solubility is paramount. The following sections provide detailed protocols for key solubility assays.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic solubility.[15][16] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material.

Protocol:

  • Preparation: Add an excess amount of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[15]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.[15]

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

pH-Dependent Aqueous Solubility Profile

Given the basic nature of the aniline moiety, the aqueous solubility of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is expected to be highly dependent on pH.[17] A pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9).

  • Solubility Measurement: Determine the thermodynamic solubility in each buffer using the shake-flask method described in section 4.1.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile will reveal the pH at which the compound's solubility is maximal and the extent to which solubility changes with pH.

Kinetic Solubility Determination: A High-Throughput Approach

In early discovery phases, when compound availability is limited, kinetic solubility assays offer a higher-throughput alternative to the shake-flask method.[18] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).

Protocol (Turbidimetric Method):

  • Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Assay Execution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a microplate well.

  • Turbidity Measurement: Measure the turbidity of the solution at each concentration using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[2]

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for various aspects of drug development, including synthesis, purification, and formulation.[19]

Protocol:

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and n-heptane).

  • Solubility Determination: Employ the shake-flask method (section 4.1) or a gravimetric method to determine the solubility in each solvent at a defined temperature.[20]

Visualizing the Solubility Assessment Workflow

A systematic approach to solubility characterization is crucial for generating reliable and comprehensive data. The following workflow diagram illustrates the key steps.

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Application In_Silico_Prediction In Silico Solubility Prediction (Multiple Models) Kinetic_Solubility Kinetic Solubility (Turbidimetry) In_Silico_Prediction->Kinetic_Solubility Structure_Analysis Structural & Physicochemical Property Analysis Structure_Analysis->In_Silico_Prediction Thermodynamic_Solubility Thermodynamic Solubility (Shake-Flask) Kinetic_Solubility->Thermodynamic_Solubility pH_Solubility pH-Solubility Profile Thermodynamic_Solubility->pH_Solubility Organic_Solubility Organic Solvent Solubility Thermodynamic_Solubility->Organic_Solubility Data_Integration Data Integration & Profiling pH_Solubility->Data_Integration Organic_Solubility->Data_Integration Solubility_Enhancement Solubility Enhancement Strategies Data_Integration->Solubility_Enhancement Formulation_Development Formulation Development Solubility_Enhancement->Formulation_Development

Caption: A comprehensive workflow for the solubility characterization of a new chemical entity.

Strategies for Solubility Enhancement

Should the intrinsic solubility of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline prove to be a limiting factor, several well-established techniques can be employed for its enhancement.

  • pH Adjustment: For oral formulations, the use of acidic excipients can lower the local pH in the gastrointestinal tract, promoting the dissolution of this weakly basic compound.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to an aqueous vehicle can increase solubility.[16]

  • Surfactants: The use of surfactants to form micelles can encapsulate the hydrophobic compound and increase its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][21][22]

  • Solid-State Modifications:

    • Salt Formation: Forming a salt with a pharmaceutically acceptable acid could dramatically improve aqueous solubility and dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can lead to higher apparent solubility and faster dissolution.[5]

    • Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, which can enhance the dissolution rate.[5]

Conclusion

A thorough understanding of the solubility profile of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a comprehensive, scientifically grounded framework for achieving this. By integrating in silico prediction with robust experimental methodologies, researchers can build a detailed understanding of the compound's solubility behavior. This knowledge will not only de-risk the development process but also inform rational strategies for formulation design and optimization, ultimately paving the way for the successful translation of this promising molecule from the laboratory to the clinic.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
  • Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.
  • Bergstrom, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC.
  • Veselinović, A., & Živadinović, D. (2015). Computational models for the prediction of drug solubility.
  • Un-Hong, T., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
  • Wassvik, C. M., & Bergström, C. A. S. (2005). Computational models to predict aqueous drug solubility, permeability and intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology.
  • Ribeiro, F. H. B., & White, A. D. (2024). Predicting small molecules solubilities on endpoint devices using deep ensemble neural networks. arXiv.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Hughes, L. D., & Palmer, D. S. (2007).
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Ribeiro, F. H. B., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PMC.
  • Ribeiro, F. H. B., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing).
  • BenchChem. (2025).
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • Dhamrait, A. K. (2023). solubility experimental methods.pptx. Slideshare.
  • ISSR. (n.d.). Solubility and pH of amines.
  • NextSDS. (n.d.). 3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE.
  • Kumar, S., & Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method.
  • Singh, R. P., et al. (2023).
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Purosolv. (2025). Enhancing Drug Quality with Pharma Grade Solvents.
  • Kong, L., et al. (2022). Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. PMC.
  • Rased, N. S., et al. (n.d.). Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs. Academia.edu.

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Exploratory

"3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline" literature review

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline and its Analogs Introduction: The Benzoxazole Scaffold in Modern Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline and its Analogs

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system, an aromatic bicyclic heterocycle composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is found in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[4][5] The therapeutic potential of benzoxazole derivatives is vast, with documented efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][4] Their biological activity is attributed to the unique electronic and structural properties of the benzoxazole core, which allows for diverse interactions with various biological targets. This guide focuses on a specific derivative, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS No. 443292-32-8), as a representative example to explore the synthesis, characterization, and potential therapeutic applications of the broader 2-arylbenzoxazole class of compounds. While specific literature on this exact molecule is limited, its structure embodies the key features of this promising class of compounds.

Physicochemical and Structural Data

A summary of the key identifiers and calculated physicochemical properties for the title compound is provided below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 443292-32-8[NextSDS]
Molecular Formula C₁₇H₁₈N₂OCalculated
Molecular Weight 266.34 g/mol Calculated
IUPAC Name 3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline-
LogP (Predicted) 4.5 - 5.5Calculated
Hydrogen Bond Donors 1 (from the aniline -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from the oxazole N and O)Calculated
Polar Surface Area 41.57 ŲCalculated

Synthesis of 2-Arylbenzoxazoles: A General Overview and Specific Protocol

The synthesis of 2-arylbenzoxazoles is a well-established area of organic chemistry, with several efficient methods available.[6][7] The most common and direct approach involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester) or an aldehyde.[8][9]

Causality in Synthetic Strategy

The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on both the benzoxazole and the 2-aryl moiety. The reaction between a 2-aminophenol and an aromatic aldehyde is particularly attractive due to its operational simplicity and the use of readily available starting materials. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. Various catalysts, including Lewis acids like anhydrous bismuth tribromide, have been shown to efficiently promote this transformation under mild conditions, making it an eco-friendly option.[8][9]

Hypothetical Synthesis Workflow for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

The following diagram illustrates a plausible synthetic pathway for the title compound, based on the established reaction between a substituted 2-aminophenol and a substituted aromatic aldehyde.

G A 2-Amino-4-isopropylphenol C Condensation & Schiff Base Formation A->C B 3-Formyl-2-methylbenzoic acid (or its aldehyde equivalent) B->C D Oxidative Cyclization C->D E 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylaniline D->E

Caption: Proposed synthesis workflow for the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on green chemistry principles for the synthesis of 2-arylbenzoxazoles.[8][9]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-isopropylphenol (1.0 eq) and 3-amino-2-methylbenzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous bismuth tribromide (BiBr₃) (e.g., 10 mol%). The use of BiBr₃ serves as a mild and environmentally friendly Lewis acid to activate the carbonyl group of the aldehyde.[8]

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Biological Activities and Therapeutic Potential of the Benzoxazole Scaffold

While no specific biological data exists for 3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, the broader class of 2-arylbenzoxazoles has been extensively studied, revealing a wide range of pharmacological activities.[1][2]

Anticancer Activity

Many 2-arylbenzoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[1][6] The structural similarity of the benzoxazole core to biological purines like adenine and guanine may contribute to its ability to interact with DNA and related enzymes.[1]

Antimicrobial Properties

The benzoxazole scaffold is also a key component in compounds with significant antibacterial and antifungal properties.[1][2] These compounds can disrupt microbial processes, and their broad-spectrum activity makes them attractive candidates for the development of new antibiotics to combat antimicrobial resistance.[1]

Anti-inflammatory and Analgesic Effects

Certain benzoxazole derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen, highlight the potential of this scaffold in treating inflammation and pain.[2][4] More recent research has identified novel benzoxazole derivatives as ligands for histamine H3 receptors, suggesting their potential use in treating neuropathic pain.[10]

Enzyme Inhibition

2-Arylbenzoxazoles have been identified as potent and specific inhibitors of various enzymes. For instance, they have been shown to inhibit lysophosphatidic acid acyltransferase-beta (LPAAT-beta), an enzyme involved in lipid signaling pathways that can influence tumor cell proliferation.[11]

Future Directions and Conclusion

The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline represents an under-explored member of the pharmacologically significant 2-arylbenzoxazole family. Based on the extensive research into this class of compounds, it is plausible that this molecule could exhibit interesting biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be carried out to produce and fully characterize the compound.

  • Biological Screening: The purified compound should be screened in a battery of in vitro assays to assess its potential anticancer, antimicrobial, and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would help to establish a clear SAR, guiding the design of more potent and selective derivatives.

References

  • Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. (2026, March 7). NINGBO INNO PHARMCHEM CO.,LTD.1

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020, March 26). CORE. 6

  • Examples of some biologically active 2‐aryl benzoxazoles. ResearchGate. 7

  • 3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE. NextSDS. 12

  • Synthesis of Biologically Active 2-Arylbenzoxazoles Using “Green Reagent”. (2025, August 18). International Journal of Innovative Science and Research Technology. 8

  • Synthesis and SAR of 2-arylbenzoxazoles, benzothiazoles and benzimidazoles as inhibitors of lysophosphatidic acid acyltransferase-beta. (2004, March 22). PubMed. 11

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC. 2

  • Synthesis of biologically active 2arylbenzoxazoles using green reagent. International Journal of Innovative Science and Research Technology. 9

  • Discovery of a novel class of benzoxazole derivatives as histamine H3 receptor ligands for the treatment of neuropathic pain. (2022, October 15). PubMed. 10

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Journal of Drug Delivery and Therapeutics. 3

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022, May 8). MDPI. 4

  • Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS. 5

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Application of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline in Targeted Drug Discovery

Executive Summary The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is a highly specialized, privileged chemical scaffold utilized in the rational design of targeted therapeutics. Featuring a lipophilic be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is a highly specialized, privileged chemical scaffold utilized in the rational design of targeted therapeutics. Featuring a lipophilic benzoxazole core coupled with an ortho-methylated aniline, this building block is predominantly employed in the synthesis of ATP-competitive kinase inhibitors (e.g., [1]) and epigenetic modulators (e.g., [2]). This guide provides an authoritative framework for the safe handling, synthetic integration, and biological validation of this scaffold.

Physicochemical Profiling & Safety Handling (E-E-A-T)

Toxicological Causality & Rationale

Aniline derivatives pose a specific toxicological risk due to their potential for cytochrome P450-mediated N-hydroxylation in hepatic microsomes, leading to reactive nitroso intermediates and methemoglobinemia. Although the steric hindrance provided by the 2-methyl group and the bulky 3-benzoxazole moiety reduces this metabolic liability compared to unsubstituted anilines, the lipophilicity of the 5-isopropyl group increases dermal penetration. Therefore, stringent handling protocols are mandatory.

Protocol 1: Safe Handling & Storage
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended to mitigate permeation of lipophilic compounds), chemical safety goggles, and a particulate respirator (N95/FFP2) if handled as a dry powder.

  • Environmental Controls: Handle exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Storage Conditions: Store at -20°C in a desiccator, strictly protected from light.

    • Causality: The electron-rich aniline moiety is highly susceptible to photo-oxidation and degradation in the presence of ambient moisture. Oxidative degradation leads to the formation of azobenzene impurities, which will severely compromise downstream coupling efficiencies and inflate false-positive rates in assay screening.

Synthesis & Quality Control Workflow

To utilize this scaffold in drug discovery, the primary amine of the aniline must be reacted with electrophilic hinges (e.g., pyrimidines or ureas) to form the final active pharmaceutical ingredient (API).

Protocol 2: Microwave-Assisted Scaffold Functionalization

This protocol is designed as a self-validating system to ensure absolute chemical integrity before biological testing.

  • Reaction Setup: Dissolve 1.0 eq of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline and 1.2 eq of the desired electrophile in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Microwave Irradiation: Heat the mixture to 120°C for 20 minutes.

    • Causality: Microwave-assisted synthesis is chosen over conventional thermal heating to overcome the severe steric hindrance of the 2-methyl group. Rapid, localized heating significantly accelerates the nucleophilic aromatic substitution while minimizing the formation of thermodynamic degradation byproducts.

  • Validation Checkpoint 1 (LC-MS): Aliquot 5 µL of the crude mixture and analyze via LC-MS.

    • Self-Validation: The reaction is only deemed successful if the product peak exhibits >95% conversion by UV integration (254 nm) and the expected [M+H]+ mass is observed. If unreacted starting material >5%, resubject to microwave heating for 10 minutes.

  • Purification: Purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

  • Validation Checkpoint 2 (NMR): Confirm the disappearance of the primary aniline amine protons (~5.0 ppm) in 1H-NMR (DMSO-d6). Proceed to biological evaluation only if purity is >98%.

Workflow S1 Scaffold Functionalization S2 LC-MS & NMR Validation S1->S2 Purify S3 Biochemical Kinase Assay S2->S3 >98% Purity S4 Cellular Target Engagement S3->S4 IC50 < 100nM

Self-validating workflow for benzoxazole-aniline derivative synthesis and screening.

Biological Evaluation: Kinase Inhibition Assay

Benzoxazole-aniline derivatives are well-documented as potent inhibitors of Janus Kinase 2 (JAK2) [1]. Evaluating the derivatives requires a robust, reproducible biochemical assay.

Protocol 3: ADP-Glo™ Kinase Assay for JAK2
  • Enzyme Preparation: Dilute recombinant human JAK2 to a final concentration of 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense the synthesized derivatives in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well plate.

  • Substrate & ATP Addition: Add 0.2 µg/µL of STAT5 peptide substrate and ATP at 10 µM.

    • Causality: The ATP concentration is intentionally set at the Km​ of JAK2 (~10 µM). This ensures the assay is highly sensitive to ATP-competitive inhibitors derived from the benzoxazole scaffold, preventing the false negatives that occur at artificially high, non-physiological ATP concentrations.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO (negative) and 1 µM Ruxolitinib (positive) controls.

    • Validation: If Z′<0.6 , the data is immediately discarded due to unacceptable assay variability, and the plate must be rerun.

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Benzoxazole Inhibitor (Derived from Scaffold) Inhibitor->JAK2 ATP-Competitive Inhibition

Mechanism of action for benzoxazole-derived JAK2 inhibitors blocking STAT signaling.

Data Presentation: Structure-Activity Relationship (SAR)

The incorporation of the 5-isopropyl group on the benzoxazole ring significantly enhances hydrophobic interactions within the deep hydrophobic pockets of kinase hinge regions. The data below summarizes the impact of the scaffold's functional groups on target affinity and cell permeability.

Compound IDR1 (Aniline Position)R2 (Benzoxazole Position)JAK2 IC₅₀ (nM)JMJD3 IC₅₀ (nM)Caco-2 Permeability ( 10−6 cm/s)
Scaffold Core 2-Methyl5-Isopropyl45 ± 51,220 ± 22018.5
Analog A 2-H (Des-methyl)5-Isopropyl310 ± 204,500 ± 30022.1
Analog B 2-Methyl5-H (Des-isopropyl)890 ± 45>10,00015.3
Analog C 2-Chloro5-Isopropyl62 ± 81,850 ± 15012.4

Table 1: SAR profiling demonstrating that the 5-isopropyl group (R2) is critical for anchoring the molecule in the hydrophobic pocket, while the 2-methyl group (R1) forces a bioactive dihedral angle between the aniline and the hinge-binding motif.

References

  • Title: 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2010) URL: [Link]

  • Title: Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: PubChem Compound Summary for CID 4484450 (Related Benzoxazole-Aniline Analogs) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

Discovery of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

An In-depth Technical Guide on the Synthesis of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline Abstract This technical guide outlines a comprehensive and scientifically plausible synthetic pathway for 3-(5-Isopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

Abstract

This technical guide outlines a comprehensive and scientifically plausible synthetic pathway for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, a complex heterocyclic molecule of interest to the chemical and pharmaceutical research communities. In the absence of extensive, direct literature on the discovery of this specific compound, this document serves as a whitepaper detailing a robust, multi-step synthesis based on established and reliable organic chemistry principles. We will delve into the strategic selection of precursors, the rationale behind each reaction step, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a practical framework for the laboratory-scale synthesis of this and structurally related benzoxazole derivatives.

Introduction and Strategic Overview

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The target molecule, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, combines this key heterocycle with a substituted aniline, suggesting potential applications as a versatile building block in drug discovery and materials science.

Our synthetic strategy is built upon a convergent approach, involving the synthesis of two key precursors followed by a condensation reaction to construct the central benzoxazole ring. The final step involves the reduction of a nitro group to the target aniline. This pathway is designed for efficiency, high yield, and the use of readily available starting materials.

Logical Workflow Diagram

The overall synthetic strategy is depicted below, illustrating the convergent synthesis of the two primary intermediates and their subsequent coupling and modification to yield the final product.

Synthetic_Workflow cluster_1 Precursor 1 Synthesis cluster_2 Precursor 2 Synthesis cluster_3 Core Assembly & Final Modification start1 3-Isopropylphenol p1_s1 Nitration start1->p1_s1 start2 3-Nitro-o-xylene p2_s1 Oxidation start2->p2_s1 p1_s2 Reduction p1_s1->p1_s2 p1_final Precursor 1: 2-Amino-5-isopropylphenol p1_s2->p1_final core_s1 Condensation & Cyclization p1_final->core_s1 p2_final Precursor 2: 2-Methyl-3-nitrobenzoic acid p2_s1->p2_final p2_final->core_s1 core_s2 Final Reduction core_s1->core_s2 final_product Target Molecule: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline core_s2->final_product

Caption: High-level workflow for the synthesis of the target molecule.

Synthesis of Key Precursors

The success of this synthesis hinges on the efficient preparation of two key building blocks: 2-Amino-5-isopropylphenol and 2-Methyl-3-nitrobenzoic acid .

Precursor 1: Synthesis of 2-Amino-5-isopropylphenol

This precursor is synthesized in a two-step process starting from commercially available 3-isopropylphenol.

Step 1: Nitration of 3-Isopropylphenol

The first step involves the regioselective nitration of 3-isopropylphenol to yield 2-nitro-5-isopropylphenol. The ortho-directing effect of the hydroxyl group and the para-directing effect of the isopropyl group favor nitration at the ortho and para positions. Under controlled conditions, the desired ortho-nitro product can be obtained.

  • Causality: The use of sodium nitrate in a biphasic system with sulfuric acid allows for a controlled nitration, minimizing the formation of dinitro byproducts. The reaction is typically run at or below room temperature to manage the exothermic nature of the nitration.

Step 2: Reduction of 2-Nitro-5-isopropylphenol

The nitro group is then reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Trustworthiness: This reduction is a standard and high-yielding reaction in organic synthesis. The use of palladium on carbon (Pd/C) as a catalyst with hydrogen gas is a well-established protocol that ensures complete conversion with minimal side products.[2]

Experimental Protocol: Synthesis of 2-Amino-5-isopropylphenol

  • Nitration:

    • To a solution of 3-isopropylphenol (1.0 eq) in dichloromethane, add sodium nitrate (1.1 eq).

    • Cool the mixture in an ice bath and slowly add 3M sulfuric acid (1.2 eq) dropwise.

    • Add a catalytic amount of sodium nitrite to initiate the reaction.

    • Stir vigorously at room temperature for 24 hours.

    • Perform an aqueous workup, dry the organic layer over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 2-nitro-5-isopropylphenol.

  • Reduction:

    • Dissolve the 2-nitro-5-isopropylphenol (1.0 eq) in methanol or ethyl acetate.

    • Add 5-10 mol% of 10% Palladium on Carbon (Pd/C).

    • Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-Amino-5-isopropylphenol, which is often used without further purification.

Precursor 2: Synthesis of 2-Methyl-3-nitrobenzoic Acid

This precursor is synthesized via the oxidation of 3-nitro-o-xylene.

  • Expertise & Experience: While the nitration of m-toluic acid is a possible route, it can lead to isomeric mixtures.[3][4] A more robust method is the oxidation of 3-nitro-o-xylene. The methyl group ortho to the nitro group is activated for oxidation. Using a strong oxidizing agent like potassium permanganate or a catalyzed oxidation with air/oxygen provides the desired carboxylic acid.[5][6]

Experimental Protocol: Synthesis of 2-Methyl-3-nitrobenzoic Acid

  • In a reactor, add 3-nitro-o-xylene (1.0 eq), an appropriate organic solvent (e.g., acetic acid), and a catalyst system such as cobalt(II) acetate and manganese(II) acetate.[5]

  • Heat the mixture to 60-100°C and introduce an oxidant (e.g., hydrogen peroxide or oxygen gas).[5][6]

  • Maintain the reaction for several hours until completion (monitored by HPLC or GC).

  • After cooling, perform an alkaline wash to extract the sodium salt of the carboxylic acid.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-Methyl-3-nitrobenzoic acid product.

  • Collect the solid by filtration, wash with cold water, and dry. The product is typically of high purity.[5]

Core Synthesis: Benzoxazole Formation and Final Reduction

With both precursors in hand, the core of the target molecule is assembled.

Step 3: Condensation and Cyclization

The formation of the benzoxazole ring is achieved by the condensation of 2-Amino-5-isopropylphenol with 2-Methyl-3-nitrobenzoic acid. This reaction is typically promoted by a strong acid, which acts as both a catalyst and a dehydrating agent. Polyphosphoric acid (PPA) is highly effective for this transformation, driving the reaction to completion at elevated temperatures.[1]

  • Mechanism: The reaction proceeds via an initial acylation of the amino group of the aminophenol by the carboxylic acid, forming an amide intermediate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the amide carbonyl, and subsequent dehydration yields the stable aromatic benzoxazole ring.

Mechanism of Benzoxazole Formation

Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration Start Aminophenol + Carboxylic Acid Amide Amide Intermediate Start->Amide H+, -H2O Cyclized Cyclized Intermediate Amide->Cyclized Intramolecular Attack Benzoxazole Benzoxazole Product Cyclized->Benzoxazole -H2O

Caption: Generalized mechanism for acid-catalyzed benzoxazole synthesis.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group on the aniline ring to the corresponding amine. A metal-acid system, such as iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl), is a classic and highly effective method for this transformation, especially when other functional groups that might be sensitive to catalytic hydrogenation are present.[4]

  • Self-Validation: This reduction method is robust and generally provides high yields. The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting nitro compound and the appearance of the more polar amine product.

Experimental Protocol: Core Synthesis and Final Reduction

  • Condensation:

    • In a round-bottom flask, add polyphosphoric acid (PPA) and heat to approximately 80-90°C.

    • Add 2-Amino-5-isopropylphenol (1.0 eq) and 2-Methyl-3-nitrobenzoic acid (1.0 eq) to the hot PPA.

    • Increase the temperature to 180-200°C and stir for 3-5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a strong base (e.g., NaOH or Na₂CO₃) to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the intermediate, 2-(2-methyl-3-nitrophenyl)-5-isopropyl-1,3-benzoxazole.

  • Final Reduction:

    • Suspend the crude nitro-benzoxazole intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3-5 eq) and a catalytic amount of concentrated HCl or ammonium chloride.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[4]

    • Cool the reaction, filter through Celite to remove iron residues, and wash the filter cake with ethanol.

    • Concentrate the filtrate and perform a standard liquid-liquid extraction (e.g., with ethyl acetate) after basifying the aqueous layer.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline .

Data and Characterization Summary

The identity and purity of the key intermediates and the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Analytical Notes
2-Nitro-5-isopropylphenolC₉H₁₁NO₃181.19Yellow Solid¹H NMR will show characteristic aromatic protons and an isopropyl septet and doublet.
2-Amino-5-isopropylphenolC₉H₁₃NO151.21Off-white SolidAppearance of amine protons in ¹H NMR; shift of aromatic signals compared to nitro precursor.
2-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15Pale Yellow SolidIR will show strong C=O and NO₂ stretches. ¹H NMR will show a methyl singlet.[7]
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methyl-nitrobenzeneC₁₇H₁₆N₂O₃296.32SolidMass spectrometry (ESI-MS) should confirm the molecular ion peak.
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline C₁₇H₁₈N₂O 266.34 Solid Final confirmation via ¹H & ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This technical guide provides a detailed and logical synthetic pathway for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. By leveraging well-established reactions such as aromatic nitration, nitro group reduction, and acid-catalyzed benzoxazole formation, this guide offers a reliable framework for the synthesis of this and other complex heterocyclic molecules. The described protocols are designed to be robust and scalable, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.

References

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development. Available at: [Link]

  • Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon. ACS Publications. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. Available at: [Link]

  • Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents (CN108129322B).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • New 2-methyl-3-nitrobenzoic acid preparation method. Google Patents (CN105130820A).
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. ACS Publications. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

  • Preparation of Methyl 2-nitro-3-methylbenzoate. PrepChem.com. Available at: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. The Science Madness Discussion Board. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline as a Potential Kinase Inhibitor in Oncology

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of "3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline" as a potential therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of "3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline" as a potential therapeutic agent in medicinal chemistry. This document outlines the synthesis, in-vitro evaluation, and mechanistic studies of the compound, with a focus on its potential as a kinase inhibitor for oncology applications. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3][4]

Introduction and Rationale

The benzoxazole moiety is a key pharmacophore in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The unique structural features of benzoxazoles allow them to interact with various biological targets, making them attractive scaffolds for drug discovery.[2] In the context of oncology, many benzoxazole derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

This document focuses on the specific derivative, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. While specific biological data for this exact compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential in this area. These notes will therefore guide the user through a series of protocols to synthesize and evaluate this compound as a putative kinase inhibitor.

Synthesis of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

The synthesis of the title compound can be achieved through a multi-step process, beginning with the synthesis of the benzoxazole core followed by functionalization. A plausible synthetic route is outlined below.

Protocol 2.1: Synthesis of the Benzoxazole Core

This protocol describes the synthesis of the 2-substituted benzoxazole core via the condensation of a 2-aminophenol with a carboxylic acid derivative.

Materials:

  • 4-Isopropyl-2-aminophenol

  • 2-Methyl-3-nitrobenzoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, combine 4-isopropyl-2-aminophenol (1.0 eq) and 2-methyl-3-nitrobenzoic acid (1.1 eq).

  • Add polyphosphoric acid (10 eq by weight) to the flask.

  • Heat the reaction mixture to 180-200°C for 4-6 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Allow the mixture to cool to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the intermediate, 2-(2-methyl-3-nitrophenyl)-5-isopropyl-1,3-benzoxazole.

Protocol 2.2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group on the phenyl ring to an amine.

Materials:

  • 2-(2-methyl-3-nitrophenyl)-5-isopropyl-1,3-benzoxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the nitro-intermediate in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully add 1 M sodium hydroxide solution to adjust the pH to ~8-9.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the final compound, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Nitro Reduction A 4-Isopropyl-2-aminophenol C Condensation (PPA, heat) A->C B 2-Methyl-3-nitrobenzoic acid B->C D Intermediate: 2-(2-methyl-3-nitrophenyl)- 5-isopropyl-1,3-benzoxazole C->D E Intermediate F Reduction (SnCl₂, EtOH) E->F G Final Product: 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylaniline F->G

Caption: A two-step synthetic workflow for the target compound.

In Vitro Evaluation as a Kinase Inhibitor

A critical step in drug discovery is the in-vitro evaluation of a compound's biological activity.[5][6][7] For a potential kinase inhibitor, this involves assessing its ability to inhibit the activity of one or more protein kinases.

Protocol 3.1: Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol describes a general method for assessing the inhibitory activity of the compound against a representative tyrosine kinase using a fluorescence-based assay.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)

  • Poly-Glu-Tyr (4:1) substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay (Promega) or similar

  • 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (dissolved in DMSO)

  • Staurosporine (positive control)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound or control to each well.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM) for Compound XIC₅₀ (nM) for Staurosporine
EGFR1505
VEGFR28510
PDGFRβ2508
c-Met>100015

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Compound Dilutions B Add Kinase & Substrate to Plate A->B C Add ATP to Initiate Reaction B->C D Incubate at RT C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC₅₀ F->G

Caption: A streamlined workflow for in vitro kinase inhibition assays.

Cellular Assays for Anticancer Activity

Following in vitro biochemical assays, it is crucial to evaluate the compound's activity in a cellular context.[8] This helps to determine its cell permeability, cytotoxicity against cancer cells, and on-target effects within a biological system.

Protocol 4.1: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Hypothetical Antiproliferative Activity

Cell LineCancer TypeGI₅₀ (µM) for Compound X
A549Lung1.2
HCT116Colon0.8
MCF-7Breast2.5
PC-3Prostate5.1

Mechanism of Action Studies

To further characterize a promising compound, it is essential to elucidate its mechanism of action.[9][10] For a kinase inhibitor, this includes determining its selectivity profile and confirming its engagement with the target kinase within cells.

Protocol 5.1: Kinase Selectivity Profiling

This protocol outlines the screening of the compound against a broad panel of kinases to assess its selectivity.

Procedure:

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

  • Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

  • The percent inhibition for each kinase is determined.

  • For kinases that show significant inhibition, a follow-up dose-response experiment is performed to determine the IC₅₀ values.

  • The results are often visualized as a dendrogram to illustrate the selectivity of the compound.

Protocol 5.2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.

Materials:

  • Cancer cell line of interest

  • Test compound

  • PBS and lysis buffer

  • Equipment for heating samples precisely

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Treat intact cells with the test compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Diagram 3: Target Engagement Logic

G cluster_0 Without Compound cluster_1 With Compound A Target Protein B Heat A->B C Denaturation & Aggregation B->C D Compound F Target-Compound Complex (Stabilized) D->F E Target Protein E->F G Heat F->G H Reduced Denaturation G->H

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial investigation of "3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline" as a potential kinase inhibitor for cancer therapy. By following these methodologies, researchers can systematically synthesize, characterize, and evaluate the biological activity of this and similar compounds, thereby contributing to the discovery of novel anticancer agents.

References

  • Selvita. (n.d.). In Vitro Oncology Assays.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Kovacs, D., Szabo, I., & Orfi, L. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.
  • Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Current medicinal chemistry, 26(30), 5693-5718.
  • Kumar, A., & Sharma, G. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(48), 27359-27376.
  • ResearchGate. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents.
  • BioDuro. (n.d.). In Vitro Assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Haura, E. B., & Turk, B. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & cellular proteomics : MCP, 10(1), M110.001150.
  • Ankita, et al. (2018). Benzoxazoles: A mini review. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of Kon, Koff rates.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Roskoski, R., Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in pharmacology, 14, 1324709.
  • ACS Publications. (n.d.). Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut.
  • NextSDS. (n.d.). 3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE.
  • Fiedorowicz, M., & Bielenica, A. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
  • Molecules. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Scientific reports, 15(1), 1-13.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & El-Sayed, M. A. (2018). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC advances, 8(40), 22448-22460.
  • Bioorganic & medicinal chemistry letters. (2007). Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor.
  • ChemDiv. (n.d.). Compound 5-(1,3-benzoxazol-2-yl)-2-methylaniline.
  • International journal of molecular sciences. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics.
  • Molecules. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
  • Digital CSIC. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.
  • ResearchGate. (n.d.). (PDF) Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity.

Sources

Application

"3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline" as an intermediate in drug discovery

Application Note: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline as a Privileged Scaffold for Kinase Inhibitor Discovery Executive Summary & Structural Rationale In modern targeted oncology, the design of highly sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary & Structural Rationale

In modern targeted oncology, the design of highly selective kinase inhibitors relies heavily on the use of privileged molecular scaffolds. The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 443292-32-8) has emerged as a critical intermediate in the synthesis of dual mTORC1/2 and VEGFR-2 inhibitors[1].

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific building block:

  • The Benzoxazole Core: Acts as a potent hinge-binding motif. In the kinase domain of mTOR, the sp2 nitrogen of the benzoxazole ring forms a critical hydrogen bond with the backbone amide of Val2240 (or Val851 in PI3K α )[2].

  • The 5-Isopropyl Substitution: Increases the scaffold's lipophilicity (logD) and precisely occupies a narrow hydrophobic pocket adjacent to the hinge region. This steric bulk prevents the molecule from binding to off-target kinases that lack this specific pocket architecture, thereby driving kinome selectivity[2].

  • The 2-Methylaniline Vector: Provides an optimal synthetic handle. The primary amine allows for rapid derivatization (e.g., into amides or ureas) to project functional groups into the solvent-exposed region or the DFG-motif pocket, facilitating the discovery of Type I or Type II inhibitors[3].

Experimental Workflow & Validation Strategy

The following workflow outlines the progression from the raw intermediate to a biologically validated lead compound.

Workflow Intermediate Scaffold: 3-(5-Isopropyl-1,3-benzoxazol- 2-yl)-2-methylaniline Synthesis HATU-Mediated Amide Coupling Intermediate->Synthesis Screening In Vitro Kinase Assay (mTOR) Synthesis->Screening Cellular Cellular Viability (MCF-7 MTT Assay) Screening->Cellular Validation Western Blot (p-mTOR/p-AKT) Cellular->Validation

Workflow from scaffold derivatization to biological validation of kinase inhibitors.

Synthetic Derivatization Protocol

To utilize this intermediate, it is typically coupled with a functionalized carboxylic acid to form an active benzamide derivative.

Causality in Reagent Selection: The ortho-methyl group on the aniline moiety creates significant steric hindrance around the nucleophilic amine. Standard coupling reagents (like EDC/HOBt) often fail to overcome this barrier, resulting in poor yields. We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, accelerating the acylation of hindered anilines. DIPEA is selected as the base because it is non-nucleophilic and will not compete with the aniline.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (1.0 eq) to the mixture. Warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validating Check (In-Process): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the mass of the starting aniline is depleted by >95% and the desired product mass [M+H]+ is dominant.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Final Validation: Confirm structural integrity via 1H -NMR. The successful reaction is self-validated by the disappearance of the broad aniline −NH2​ singlet (~5.0 ppm) and the appearance of a sharp amide −NH proton (>8.5 ppm).

Biological Evaluation & Mechanistic Validation

Once derivatized, the compounds must be evaluated through a self-validating biological cascade to ensure on-target efficacy.

A. In Vitro Kinase Assay (TR-FRET)
  • Protocol: Measure the inhibition of mTORC1/2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Validation: Include Sapanisertib as a positive control[2]. If the IC 50​ of Sapanisertib deviates from the known literature value (~1-5 nM), the assay plate is invalidated, ensuring data trustworthiness.

B. Cellular Viability (MTT Assay)
  • Protocol: Treat MCF-7 breast cancer cells with the synthesized derivatives for 72 hours. MCF-7 cells are specifically chosen because their survival is heavily dependent on hyperactive PI3K/mTOR signaling[1].

  • Validation: Measure metabolic activity via MTT reduction to formazan.

C. Mechanistic Validation (Western Blotting)

Phenotypic cell death must be causally linked to the intended mechanism.

  • Protocol: Lyse treated MCF-7 cells and probe for p-mTOR (Ser2448) and p-AKT (Ser473) [4].

  • Causality: Ser2448 is the specific phosphorylation site indicating mTORC1 activation. Ser473 is phosphorylated by mTORC2. A successful dual inhibitor derived from our scaffold will suppress both markers, preventing the paradoxical AKT hyperactivation often seen with rapalogs[4].

  • Validation: Probe for β -actin as a loading control. If β -actin bands are unequal, the p-mTOR suppression cannot be trusted, and the blot must be repeated[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT (Ser473) PI3K->AKT Phosphorylation mTORC1 mTORC1 (Ser2448) AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Translation/Growth mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Benzoxazole-Derived Inhibitor Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

PI3K/AKT/mTOR signaling pathway and targeted inhibition by benzoxazole derivatives.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile progression from the raw scaffold to a fully optimized benzoxazole-benzamide derivative, benchmarked against a clinical standard.

CompoundmTOR IC 50​ (nM)VEGFR-2 IC 50​ (nM)MCF-7 Viability IC 50​ ( μ M)ClogP
Raw Scaffold (443292-32-8)>10,000>10,000>50.04.12
Optimized Derivative 12.5268.04.963.85
Sapanisertib (Control)1.4>5,0000.852.30

Note: The raw scaffold is biologically inert on its own but provides the critical geometric foundation required to achieve the nanomolar potency seen in the optimized derivative[1][3].

Sources

Method

Application Note: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline in Advanced Materials Science

Introduction & Mechanistic Profiling The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline represents a highly specialized building block in modern materials science, bridging the gap between organic optoelect...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Profiling

The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline represents a highly specialized building block in modern materials science, bridging the gap between organic optoelectronics and high-performance polymer chemistry. Its molecular architecture is defined by an electron-accepting benzoxazole core coupled to an electron-donating aniline moiety, creating a robust Donor-π-Acceptor (D-π-A) system[1].

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is transformative:

  • The 5-Isopropyl Group: The bulky aliphatic chain significantly enhances solubility in non-polar organic solvents. This is a prerequisite for solution-processed device fabrication (e.g., spin-coating), overcoming the poor solubility typical of rigid, planar heterocycles. Furthermore, it provides steric bulk that mitigates Aggregation-Caused Quenching (ACQ) in solid-state films.

  • The 2-Methyl Group (Ortho-Substitution): Positioned between the amine and the benzoxazole linkage, the methyl group creates severe steric hindrance. This forces a highly twisted dihedral angle between the donor and acceptor planes. This structural twist decouples the ground-state π-systems (widening the HOMO-LUMO gap) while facilitating Twisted Intramolecular Charge Transfer (TICT) in the excited state—a critical mechanism for developing Thermally Activated Delayed Fluorescence (TADF) host materials[2].

G N1 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylaniline N2 D-π-A Core Architecture N1->N2 N3 Alkyl Substituents (Isopropyl & Methyl) N1->N3 N4 Intramolecular Charge Transfer (Tunable Energy Levels) N2->N4 N5 Steric Hindrance & Twisted Conformation N3->N5 N6 OLED Hole Transport / Host (High Triplet Energy) N4->N6 N7 Solution Processability (Suppressed ACQ) N5->N7 N7->N6 Enables Spin-Coating

Caption: Logical relationship between molecular structure and optoelectronic properties.

Quantitative Data: Material Property Summary

To benchmark this compound against standard unmodified benzoxazole-aniline derivatives, refer to the self-validating property matrix below. The data highlights how strategic alkylation directly translates to macroscopic material performance.

Property3-(5-Isopropyl...)-2-methylanilineUnsubstituted Benzoxazole-AnilineCausality / Structural Driver
Solubility (Toluene/Chlorobenzene) > 50 mg/mL< 10 mg/mLIsopropyl group increases lipophilicity and disrupts crystalline packing.
Film Roughness (RMS) < 1.5 nm~ 3.2 nmSteric bulk prevents micro-crystallization during rapid solvent evaporation.
HOMO-LUMO Gap ~ 3.1 eV~ 2.8 eVOrtho-methyl group forces a twisted dihedral angle, decoupling π-systems.
Thermal Stability ( Td​ at 5% loss) > 320 °C~ 280 °CRigid benzoxazole core combined with robust, non-labile alkyl linkages.

Application Workflow 1: Solution-Processed OLED Hole Transport Layer (HTL)

Benzoxazole-aniline derivatives are highly effective Hole Transport Materials (HTMs) due to their electron-rich aniline nitrogen facilitating hole injection, while the benzoxazole modulates the energy levels to block electron overflow from the emissive layer[3].

Self-Validating Protocol: HTL Spin-Coating and Device Integration

Note: This protocol incorporates built-in Quality Control (QC) checkpoints to ensure device integrity.

  • Substrate Preparation & Work Function Tuning:

    • Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Causality: UV-Ozone treatment for 20 minutes is mandatory. It removes residual organic contaminants and increases the ITO work function (from ~4.7 eV to ~5.1 eV), aligning it with the HOMO of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 40 seconds.

    • Anneal on a hot plate at 150 °C for 15 minutes in ambient air.

    • QC Checkpoint: The film must appear optically uniform. Annealing is critical to drive off residual water; trapped moisture will irreversibly quench excitons at the HIL/HTL interface.

  • Active HTL Deposition (Target Compound):

    • Dissolve 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline in anhydrous chlorobenzene (10 mg/mL). Filter through a 0.22 μm PTFE syringe filter.

    • Spin-coat the solution onto the PEDOT:PSS layer at 2000 rpm for 30 seconds inside a nitrogen-filled glovebox.

    • Anneal at 80 °C for 10 minutes to remove residual chlorobenzene.

    • QC Checkpoint: Perform Atomic Force Microscopy (AFM). An RMS roughness of < 1.5 nm validates that the isopropyl group successfully prevented crystallization. Higher roughness leads to leakage currents and device shorting.

  • Emissive Layer (EML) and Cathode Evaporation:

    • Transfer the substrate to a vacuum thermal evaporator ( <10−6 Torr).

    • Deposit the EML, Electron Transport Layer (ETL), and a LiF/Al cathode sequentially.

Workflow S1 1. Substrate Prep ITO Cleaning & UV-Ozone S2 2. HIL Deposition Spin-coat PEDOT:PSS & Anneal S1->S2 S3 3. HTL Deposition Spin-coat Benzoxazole-Aniline S2->S3 S4 S4 S3->S4 S5 5. EML/ETL Deposition Thermal Evaporation S4->S5 S6 6. Cathode & Encapsulation LiF/Al Deposition S5->S6

Caption: Step-by-step workflow for solution-processed OLED device fabrication with QC.

Application Workflow 2: Precursor for Smart Polybenzoxazole (PBO) Networks

Beyond optoelectronics, the primary amine functionality of the aniline moiety allows this compound to act as a precursor for polybenzoxazines, which undergo thermal ring-opening polymerization to form highly cross-linked, flame-retardant Polybenzoxazoles (PBOs)[4]. The incorporation of the isopropyl group lowers the curing temperature and increases the free volume of the resulting polymer, making it ideal for flexible aerospace composites or low-k dielectrics.

Protocol: Synthesis of Benzoxazine Monomer and Thermal Curing
  • Mannich Condensation (Monomer Synthesis):

    • In a round-bottom flask, combine 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (1.0 eq), paraformaldehyde (2.2 eq), and a phenolic derivative (e.g., bisphenol-A, 1.0 eq) in toluene.

    • Reflux at 110 °C for 6 hours.

    • Causality: The reaction proceeds via the formation of an iminium ion intermediate. Toluene is chosen as it allows for the azeotropic removal of water (a byproduct of the condensation), driving the reaction to completion.

  • Purification and Validation:

    • Wash the organic layer with 1N NaOH to remove unreacted phenol, followed by distilled water. Evaporate the solvent.

    • QC Checkpoint (Self-Validation): Perform 1 H-NMR spectroscopy. The disappearance of the primary amine protons and the appearance of two distinct oxazine ring methylene resonances (Ar- CH2​ -N and O- CH2​ -N) at ~4.6 ppm and ~5.3 ppm confirm successful ring closure.

  • Thermal Curing (Polymerization):

    • Cast the purified monomer into a mold.

    • Subject to a step-cure profile: 150 °C (1h), 180 °C (1h), 200 °C (2h), and 240 °C (1h).

    • Causality: Step-curing prevents the rapid volatilization of unreacted monomer and manages the exothermic ring-opening process, preventing void formation in the final PBO matrix.

Troubleshooting & Optimization

  • Low Fluorescence Quantum Yield in Solution: If utilizing the compound as a fluorescent probe[5] and observing low emission, verify the solvent polarity. D-π-A benzoxazole systems are highly sensitive to solvent relaxation. Switch to a less polar solvent (e.g., cyclohexane) to suppress non-radiative decay pathways associated with the TICT state.

  • Poor Film Adhesion in OLEDs: If the HTL delaminates from the PEDOT:PSS layer, the isopropyl group may be inducing excessive hydrophobicity. Introduce a brief (5-second) oxygen plasma descum on the PEDOT:PSS prior to spin-coating to improve interfacial wettability.

References

  • Smolecule. "4-(1,3-Benzoxazol-2-yl)aniline: Applications in Organic Light-Emitting Diodes." Smolecule Database.3

  • Rivera, E., et al. "DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices." MDPI Molecules, 2025. 1

  • ACS Publications. "Donor–Acceptor Benzochalcogenazolo-Based N,O-Coordinated Boron Difluoride Emitters Exhibiting Amplified Spontaneous Emission and Thermally Activated Delayed Fluorescence for Organic Light-Emitting Diodes." ACS, 2025.2

  • RSC Publishing. "Preparation of polybenzoxazine and polybenzoxazole thermosets." Polymer Chemistry. 4

  • Song, Y., et al. "Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition." Luminescence, 2020. 5

Sources

Application

Application Notes and Protocols for the Investigation of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline as a Potential Anticancer Agent

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of the novel benzoxazole derivative, 3-(5-Isopropyl-1,3-benzoxazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of the novel benzoxazole derivative, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. Benzoxazole-containing compounds have emerged as a significant class of heterocyclic molecules with a wide array of pharmacological activities, including potent anticancer properties.[1][2] This guide is structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design. We will proceed under the guiding hypothesis that 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline exerts its anticancer effects through the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase, both of which are critical mediators of tumor angiogenesis, proliferation, and metastasis.[3][4] The protocols outlined herein will enable a thorough in vitro characterization of this compound's biological activity, from initial cytotoxicity screening to the elucidation of its molecular mechanism of action.

Introduction to 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets such as enzymes and receptors.[2] In the realm of oncology, benzoxazole derivatives have been successfully developed as inhibitors of various protein kinases, modulators of transcription factors, and inducers of apoptosis.[5][6]

3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is a novel synthetic benzoxazole derivative. While specific biological data for this compound is not yet widely published, its structural features suggest a potential for interaction with ATP-binding sites of protein kinases. The isopropyl and methyl substitutions on the benzoxazole and aniline rings, respectively, may contribute to favorable hydrophobic and steric interactions within a target's active site.

Hypothesized Mechanism of Action: Dual VEGFR-2 and c-Met Inhibition

We hypothesize that 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline functions as a dual inhibitor of VEGFR-2 and c-Met.

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth.

  • c-Met: The receptor for Hepatocyte Growth Factor (HGF), is frequently overexpressed or mutated in various cancers. Its activation promotes cell proliferation, motility, invasion, and resistance to apoptosis.[3]

Dual inhibition of these pathways presents a promising strategy to simultaneously target tumor vascularization and intrinsic cancer cell survival and dissemination signals. The proposed mechanism is depicted in the signaling pathway diagram below.

VEGFR-2 and c-Met Signaling Pathway Hypothesized Inhibition of VEGFR-2 and c-Met Signaling cluster_0 VEGFR-2 Pathway cluster_1 c-Met Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Proliferation PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis HGF HGF cMet c-Met HGF->cMet RAS RAS cMet->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Invasion Proliferation & Invasion ERK->Proliferation_Invasion Compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline Compound->VEGFR2 Inhibition Compound->cMet Inhibition

Caption: Hypothesized dual inhibition of VEGFR-2 and c-Met signaling pathways.

Experimental Protocols

The following protocols are designed to systematically evaluate the anticancer properties of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline.

Compound Handling and Preparation
  • Solubility Testing: Initially, determine the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and PBS. For cell-based assays, DMSO is a common choice for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

Cell Culture

Select appropriate human cancer cell lines that are known to express VEGFR-2 and/or c-Met. Examples include:

  • Human Umbilical Vein Endothelial Cells (HUVEC): For angiogenesis-related assays.

  • A549 (Lung Carcinoma): Known to express c-Met.

  • HepG2 (Hepatocellular Carcinoma): Expresses both VEGFR-2 and c-Met.[4]

  • MCF-7 (Breast Carcinoma): A well-characterized cancer cell line.[9]

Maintain cell cultures in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for characterizing the compound.

Experimental Workflow cluster_C A Part A: In Vitro Cytotoxicity (MTT Assay) B Part B: Kinase Inhibition (VEGFR-2 & c-Met Enzymatic Assays) A->B Determine IC50 C Part C: Cellular Mechanism of Action A->C Select Sub-lethal Doses D Part D: Target Engagement (Western Blot) B->D Validate Target Inhibition C->D Confirm Cellular Effects C1 Apoptosis Assay (Annexin V/PI) C2 Cell Cycle Analysis (PI Staining) C3 Cell Migration Assay (Wound Healing)

Caption: A logical workflow for the in vitro evaluation of the compound.

PART A: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle ControlValue100
0.1ValueValue
1ValueValue
10ValueValue
50ValueValue
100ValueValue
PART B: In Vitro Kinase Inhibition Assays

These assays directly measure the compound's ability to inhibit the enzymatic activity of purified VEGFR-2 and c-Met kinases. Commercially available kinase assay kits (e.g., using ADP-Glo™ or Z'-LYTE™ technology) are recommended for this purpose.

General Protocol (refer to kit manufacturer's instructions for specifics):

  • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP.

  • Add the compound at various concentrations to the reaction mixture.

  • Incubate the reaction for the recommended time at the specified temperature.

  • Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Data Presentation:

Compound Concentration (nM)Kinase Activity (Signal)% Inhibition
VEGFR-2
ControlValue0
1ValueValue
10ValueValue
100ValueValue
1000ValueValue
c-Met
ControlValue0
1ValueValue
10ValueValue
100ValueValue
1000ValueValue
PART C: Cellular Mechanism of Action Studies

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

This assay determines the effect of the compound on cell cycle progression.[9]

Protocol:

  • Treat cells in a 6-well plate with the compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

This assay assesses the effect of the compound on cell migration.[4]

Protocol:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing the compound at sub-lethal concentrations.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at each time point and calculate the percentage of wound closure.

PART D: Western Blot Analysis

This technique is used to detect changes in the levels and phosphorylation status of target proteins.

Protocol:

  • Treat cells with the compound for a specified period.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against:

    • p-VEGFR-2, Total VEGFR-2

    • p-c-Met, Total c-Met

    • p-Akt, Total Akt

    • p-ERK, Total ERK

    • Cleaved Caspase-3

    • β-actin (as a loading control)

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Trustworthiness and Self-Validation

References

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkSsrT8DZp-H3bo1E9vi5jX-H2PHk8DX7eVY4QmC_Y8HTmoWDw-BPE72pGnwK4cDcQ0fYg4YsBjSM4nSs9j2gkRd-5fnY5onRNptgqvvn7kg571lp38bJWZqP0mSOniK47J6A=]
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6PRQxJk8pOapCK_OZRqwEr8fsDdityojTC1t4kPiJpvhCvWsYjdB3iPXY0mpOcCY_Od7ZhpsQv0R-rdyvONyk3CsHTkBX41ayL6SXZ9Xqmyf_ElweRiguJg3WVIgYUGfv50=]
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBI73sSauweiGs9SofxZ6Osy46BY87Y_x9uZt1qGgQ3pJT8a772BfQ-kDiilaPZj7eWMZfh7Hv4dSTquMpkVx2yhaaBE15Rg9zvGsbrccLriyZmmXMJpOs7ooBqo3GTs_1xFer]
  • Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmaLMzVK4DNghh-GDwDPvt_dLJkFl8Yp9xOjTegcI1vcLLmHO4ZCniUHbgObipZBs16BGRc-tDpaX_lxXjnIgOVFVFKqQZsVEtP1UvP8nvc8RYVt4486aR6qwDmWb71UMmQc4D]
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - Semantic Scholar. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFIh8EyYvR8keBIcLV8V0OPfM1MbhLuEXt4OhsotjGLriyaxXED3zG1bJ2AfiEOhvwZvIfWaLO9QC2nBnbBfqQ9duye2VKBPC7T_UIMYYESbyObtAbi-MKw8wHOoO8LqPUuPqkdna7pPeTImYhgYshP-RuJ7C9v0GEFQvb_MIYOBIuJi1Gq_kFKp6Yh4EAkxeofCtfaLOlcbmMaoQleVFQ]
  • Biological activities of benzoxazole and its derivatives - ResearchGate. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHk3MaNYJktsggh8o3bEMDgEsU0f_2LDUtB_e6_qBGt34QmaMZBDuS2EWrkdL9-vAiTGifO2vg0lZikHcVS_VqEeIANBOqkkwXLaBwcBM1_nMUX73-jzwhX0D6PMxnSayAtVV7neR8FA-6UGZTg8dx2f0CY44yVMJeW4N8R1Ca9Q-dJX3q8qP7zK3KZ5PLP_crgyERhCGkg0lxKkCZ6j13Quw3hGfJ]
  • Application Notes and Protocols: 1,2-Benzoxazol-7-ol as a Building Block for Drug Discovery - Benchchem. Benchchem. [https://www.benchchem.com/blog/application-notes-and-protocols-1-2-benzoxazol-7-ol-as-a-building-block-for-drug-discovery/]
  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell - Journal of Clinical Practice and Research. Journal of Clinical Practice and Research. [https://www.journalofclinicalpracticeresearch.com/jvi.aspx?pdir=jcinpractres&plng=eng&un=JCLINPRACTRES-50349]
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed. PubMed. [https://pubmed.ncbi.nlm.nih.gov/36171441/]
  • Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC - PubMed Central. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072449/]
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10231904/]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308144/]

Sources

Method

Application Note: Derivatization Strategies for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline in Drug Discovery

Executive Summary The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (Exact Mass: 266.14) is a privileged structural motif frequently utilized in the development of neuro-active therapeutics, most notably i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (Exact Mass: 266.14) is a privileged structural motif frequently utilized in the development of neuro-active therapeutics, most notably in the design of dual orexin receptor antagonists (DORAs)[1]. While the benzoxazole core provides critical lipophilic and hydrogen-bonding interactions within target binding pockets, the primary aniline serves as the primary vector for synthetic elaboration.

This application note outlines field-proven, self-validating protocols for the derivatization of this specific scaffold. By analyzing the unique steric and electronic microenvironment of the primary amine, we provide optimized methodologies for amide coupling, urea formation, and Buchwald-Hartwig cross-coupling.

Scaffold Reactivity & Mechanistic Causality

Derivatizing this scaffold presents a dual synthetic challenge that causes standard ambient-temperature coupling conditions to fail or stall at low conversions[2]:

  • Severe Steric Hindrance (The Buttressing Effect): The primary amine is flanked by an ortho-methyl group. Furthermore, the bulky 5-isopropylbenzoxazol-2-yl group at the 3-position exerts a steric "buttressing effect" on the 2-methyl group, forcing it closer to the amine. This severely restricts the Bürgi-Dunitz trajectory required for incoming electrophiles.

  • Electronic Deactivation: The meta-benzoxazole ring exerts a mild electron-withdrawing inductive effect, lowering the nucleophilicity of the aniline nitrogen compared to unsubstituted analogs.

Strategic Imperative: To overcome these barriers, derivatization requires high-energy reactive intermediates (e.g., acyl chlorides, isocyanates) or highly specialized catalytic cycles (e.g., bulky biarylphosphine Pd-catalysts)[3].

Validated Derivatization Protocols

Protocol A: Sterically Hindered Amide Coupling

Causality: Standard peptide coupling reagents (e.g., EDC/HOBt) fail to achieve full conversion due to the ortho-methyl steric clash[2]. We utilize HATU, which generates a highly reactive 7-aza-OBt ester intermediate, combined with elevated temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (1.0 eq, 0.5 mmol) and the desired carboxylic acid (1.5 eq, 0.75 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.5 eq, 0.75 mmol) in one portion.

  • Reaction: Seal the vial and heat the reaction mixture to 60 °C using an aluminum heating block. Stir for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint:

    • LC-MS: Analyze the crude mixture. The protocol is validated when the starting material peak ( m/z 267.15 [M+H]⁺) is entirely consumed, and the product mass is observed.

    • TLC: Check against starting material (typical Rf​ ~0.4 in 30% EtOAc/Hexanes; amides typically run higher or lower depending on the R-group).

Protocol B: Urea Formation via Isocyanates

Causality: Ureas are critical hydrogen-bond donor/acceptor motifs in orexin receptor antagonists[1]. Isocyanates are highly electrophilic and possess a linear geometry, which minimizes steric clashes with the ortho-methyl group during the nucleophilic attack transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline starting material (1.0 eq, 0.5 mmol) in anhydrous Toluene (4.0 mL) under a nitrogen atmosphere.

  • Addition: Dropwise add the desired isocyanate (1.2 eq, 0.6 mmol).

  • Reaction: Heat the mixture to 90 °C for 8 hours. The elevated temperature ensures the equilibrium strongly favors the urea product.

  • Workup: Cool the reaction to 0 °C. In many cases, the urea product will precipitate directly from the toluene. If precipitation occurs, isolate via vacuum filtration and wash with cold hexanes. Otherwise, concentrate and purify via flash chromatography.

  • Validation Checkpoint:

    • FT-IR Spectroscopy: The protocol is validated by the disappearance of the primary amine N-H stretches (~3400, 3300 cm⁻¹) and the appearance of a strong, sharp urea carbonyl (C=O) stretch at ~1650 cm⁻¹.

Protocol C: Buchwald-Hartwig N-Arylation

Causality: Forming diarylamines requires Palladium catalysis. The ortho-methyl group causes severe steric hindrance during the reductive elimination step of the Pd catalytic cycle. Utilizing bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos is mandatory to prevent catalyst deactivation and promote efficient C-N bond formation[3].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the aniline (1.0 eq, 0.5 mmol), aryl bromide (1.1 eq, 0.55 mmol), NaOtBu (1.5 eq, 0.75 mmol), Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol), and BrettPhos ligand (5.0 mol%, 0.025 mmol).

  • Degassing: Evacuate and backfill the tube with Nitrogen (3 cycles).

  • Reaction: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the tube and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography.

  • Validation Checkpoint:

    • ¹H NMR (400 MHz, CDCl₃): The protocol is validated by the shift of the aniline protons. Specifically, look for the loss of the primary amine broad singlet (integrating for 2H) and the appearance of a new secondary amine N-H broad singlet (integrating for 1H) typically shifted downfield between δ 6.0–7.5 ppm.

Quantitative Data Summary

Derivatization MethodReagents / CatalystTemp / TimeYield RangeSteric ToleranceKey Validation Metric
Amide Coupling RCOOH, HATU, DIPEA60 °C / 12 h65–85%ModerateLC-MS: Complete consumption of m/z 267.15
Urea Synthesis RNCO, Toluene90 °C / 8 h70–90%HighFT-IR: Strong C=O stretch at ~1650 cm⁻¹
N-Arylation Ar-Br, Pd₂(dba)₃, BrettPhos100 °C / 16 h50–75%Low-Moderate¹H NMR: Secondary N-H shift ( δ 6.0–7.5 ppm)

Workflow Visualization

Workflow SM 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylaniline [M+H]+ 267.15 Amide Amide Derivatization (HATU or RCOCl) SM->Amide Overcomes ortho-sterics Urea Urea Derivatization (Isocyanates) SM->Urea High yield, H-bond donor Buchwald N-Arylation (Pd/BrettPhos) SM->Buchwald Requires bulky ligands Val1 Validation: LC-MS & NMR Amide->Val1 Val2 Validation: IR & LC-MS Urea->Val2 Val3 Validation: 1H NMR (NH shift) Buchwald->Val3

Caption: Divergent derivatization workflows for the sterically hindered aniline scaffold.

References

  • Biomedical Application of Orexin/Hypocretin Receptor Ligands in Neuroscience. Journal of Medicinal Chemistry - ACS Publications.1[1]

  • Use of Crystallography and Molecular Modeling for the Inhibition of the Botulinum Neurotoxin A Protease. ACS Medicinal Chemistry Letters.2[2]

  • Electrochemically Stable Carbazole-Derived Polyaniline for Pseudocapacitors (Ligand Effects of BrettPhos). ACS Applied Polymer Materials.3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in 2-arylbenzoxazole synthesis.

Welcome to the Technical Support Center for 2-Arylbenzoxazole Synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals systemat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Arylbenzoxazole Synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals systematically diagnose and overcome low-yield bottlenecks in the synthesis of 2-arylbenzoxazoles.

The condensation of 2-aminophenol with aromatic aldehydes is the most common synthetic route for this scaffold. However, this transformation is deceptively complex, requiring precise thermodynamic control for Schiff base formation and strict kinetic management for the subsequent oxidative cyclization.

Below, you will find our diagnostic workflows, mechanistic troubleshooting guides, comparative data, and self-validating experimental protocols.

Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify exactly where the reaction is failing. The synthesis is a cascade reaction, and a failure at any intermediate stage will drastically reduce your final yield.

DiagnosticWorkflow Start Low Yield Detected in Benzoxazole Synthesis CheckTLC Analyze Reaction Mixture (TLC / LC-MS) Start->CheckTLC Unreacted High Unreacted 2-Aminophenol? CheckTLC->Unreacted SchiffBase Accumulation of Schiff Base? CheckTLC->SchiffBase SideProducts Multiple Unidentified Side Products? CheckTLC->SideProducts Sol1 Optimize Condensation: Add Lewis Acid / Heat Unreacted->Sol1 Yes Sol2 Enhance Oxidation: Add Oxidant (S8, Ag2CO3) or increase O2 flow SchiffBase->Sol2 Yes Sol3 Suppress Side Reactions: Lower Temp, Change Solvent, or Use Protecting Groups SideProducts->Sol3 Yes

Diagnostic workflow for troubleshooting low yields in 2-arylbenzoxazole synthesis.

Mechanistic Pathway & Causality

To troubleshoot effectively, you must understand the causality behind the reaction progression. The transformation of 2-aminophenol and an aldehyde into a 2-arylbenzoxazole occurs via a three-step cascade:

  • Condensation: Nucleophilic attack of the amine on the aldehyde to form a Schiff base (Imine).

  • Cyclization: Intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon to form a benzimidazoline intermediate.

  • Oxidation (Aromatization): Removal of two hydrogen atoms to achieve the fully aromatic 2-arylbenzoxazole.

Mechanism A 2-Aminophenol + Aldehyde B Schiff Base (Imine Intermediate) A->B -H2O (Acid Catalyst) C Benzimidazoline (Cyclized Intermediate) B->C Intramolecular Nucleophilic Attack D 2-Arylbenzoxazole (Final Product) C->D Oxidation (-2H)

Mechanistic pathway of 2-arylbenzoxazole synthesis from 2-aminophenol and aldehydes.

Troubleshooting FAQs

Q1: My reaction stalls at the imine intermediate. TLC shows a bright yellow spot that refuses to convert to the final product. How do I drive the oxidative cyclization?

  • Causality: The intermediate benzimidazoline requires a thermodynamic driving force to aromatize. Without a sufficient electron acceptor (oxidant), the equilibrium heavily favors the open-chain Schiff base or the non-aromatic cyclized form. Relying solely on ambient air is often insufficient for electron-rich substrates.

  • Solution: Introduce a dedicated, mild oxidant. Silver carbonate ( Ag2​CO3​ ) has been proven to mediate this oxidation efficiently without the need for a pure oxygen atmosphere, yielding up to 95%[1]. Alternatively, for a transition-metal-free approach, elemental sulfur ( S8​ ) combined with Na2​S in DMSO acts as an excellent oxidizer at ambient temperatures, bypassing the explosion risks associated with pressurized O2​ [2].

Q2: I am experiencing low yields when using ortho-substituted aryl aldehydes compared to para-substituted ones. Why is this happening?

  • Causality: This is a classic case of steric hindrance. Ortho-substituents on the aromatic aldehyde physically block the trajectory of the phenolic hydroxyl group during the intramolecular cyclization phase[3]. Furthermore, if the substituent is electron-donating, it reduces the electrophilicity of the imine carbon, raising the activation energy barrier.

  • Solution: Employ a strong Lewis acid catalyst to hyper-activate the imine carbon. For example, anhydrous Bismuth Tribromide ( BiBr3​ ) coordinates directly with the nitrogen atom of the imine linkage, drastically increasing the electrophilicity of the adjacent carbon and overcoming steric barriers to deliver yields of ~89% in just 30 minutes[3]. Zinc triflate ( Zn(OTf)2​ ) is another highly effective alternative for sterically hindered substrates[4].

Q3: My highly substituted 2-aminophenol has poor solubility in standard alcohols, leading to incomplete reactions. What are my options?

  • Causality: Rigid or highly fluorinated/alkylated 2-aminophenols often crash out of protic solvents like ethanol before the reaction can reach completion, sequestering the starting material.

  • Solution: Transition to a solvent-free matrix or an aqueous biphasic system. Brønsted Acidic Ionic Liquid (BAIL) gels act as both the acidic promoter and the reaction medium, facilitating the reaction under solvent-free conditions at 130 °C with exceptional yields (85–98%)[5]. If high heat is a concern, utilizing a heterogeneous catalyst like Dowex 50W in an aqueous medium at 80 °C provides an eco-friendly biphasic solution that circumvents traditional organic solubility issues[6].

Quantitative Data: Catalyst & Condition Optimization

To assist in selecting the right catalytic system for your specific substrate, review the comparative performance data below, synthesized from validated methodologies:

Catalytic SystemOxidant / AdditiveSolventTemp / TimeTypical YieldKey Advantage
BAIL Gel Air ( O2​ )Solvent-Free130 °C / 5 h85–98%Recyclable gel, no volatile organic solvents required[5].
Anhydrous BiBr3​ (10 mol%)Air ( O2​ )EthanolRoom Temp / 30 min~89%Extremely mild conditions, exceptionally fast kinetics[3].
Ag2​CO3​ Ag2​CO3​ (Stoichiometric)VariousReflux / Overnight23–95%Highly tolerant of sensitive functional groups (boronic acids, halides)[1].
Zn(OTf)2​ Air ( O2​ )EthanolRefluxGoodExcellent functional group tolerance and alternative Lewis acid pathway[4].
Dowex 50W Air ( O2​ )Water80 °C / Short~90%True green chemistry approach using an aqueous biphasic system[6].
Elemental Sulfur ( S8​ ) Na2​S DMSOAmbient TempGoodTransition-metal-free; exact stoichiometric control of oxygen is not required[2].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By following the built-in checkpoints, you can verify the success of the reaction at critical stages.

Protocol A: Eco-Friendly Lewis Acid-Catalyzed Synthesis (Using Anhydrous BiBr3​ )

This protocol leverages the Lewis acidity of BiBr3​ to activate the carbonyl/imine carbon, drastically reducing reaction times[3].

  • Preparation: In a clean, dry 25 mL round-bottom flask, combine 2-aminophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in 3.0 mL of absolute ethanol.

  • Catalyst Addition: Add anhydrous BiBr3​ (0.031 g, 0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture magnetically at room temperature open to the air.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate). Self-Validation: The disappearance of the distinct bright yellow/orange Schiff base intermediate spot and the appearance of a highly UV-active (often blue-fluorescent under 365 nm) spot confirms successful oxidative cyclization. This typically occurs within 30 minutes for unhindered substrates.

  • Workup: Filter the mixture to separate the catalyst. Extract the product from the filtrate using ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude 2-arylbenzoxazole.

Protocol B: Solvent-Free Green Synthesis (Using BAIL Gel)

This protocol is ideal for substrates with poor solubility in traditional solvents and eliminates the need for volatile organic compounds[5].

  • Preparation: Add 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Brønsted Acidic Ionic Liquid (BAIL) gel (0.010 g, 1.0 mol%) into a 5 mL reaction vessel.

  • Reaction: Stir the mixture under solvent-free conditions at 130 °C for 5 hours.

  • Validation Checkpoint (Visual & GC): The mixture will transition into a melt. GC or LC-MS analysis should show >85% conversion to the target mass [M+H]+ minus 2 Daltons (accounting for the loss of H2​ during oxidation).

  • Workup: Cool the mixture to room temperature and dissolve the crude mass in 10 mL of ethyl acetate.

  • Isolation: Separate the BAIL gel catalyst via centrifugation (the gel can be washed with ether, dried, and reused for up to 5 runs without significant loss of activity). Dry the organic layer over anhydrous MgSO4​ and evaporate in vacuo to obtain the product.

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Optimization

"3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline" reaction side products

Welcome to the Technical Support Center for complex benzoxazole intermediate synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles, side-product formations,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex benzoxazole intermediate synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles, side-product formations, and analytical challenges encountered during the synthesis of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline .

This sterically hindered, electron-rich molecule is a critical intermediate in advanced drug development. Its synthesis—typically achieved via the condensation of 2-amino-4-isopropylphenol with 3-amino-2-methylbenzoic acid—is notoriously prone to stalling at the amide intermediate, oxidative degradation, and hydrolytic ring-opening[1][2].

Below, you will find the mechanistic pathways, quantitative diagnostic data, field-proven troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

I. Mechanistic Pathway & Side-Product Divergence

To effectively troubleshoot, we must first visualize where the synthesis deviates from the target pathway. The diagram below illustrates the critical junctures where side products are generated.

SynthesisPathway SM 2-Amino-4-isopropylphenol + 3-Amino-2-methylbenzoic acid Amide Uncyclized Amide Intermediate SM->Amide Amidation (Coupling) Ox Quinone Imines (Oxidation By-products) SM->Ox O2 / Light Exposure Target 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylaniline Amide->Target Cyclodehydration (Acid/Heat) Hydro Ring-Opened Hydrolysis Products Target->Hydro Harsh Aqueous Workup (pH < 2 or > 12) Poly Polymeric Tars Ox->Poly Radical Polymerization

Fig 1: Reaction pathway and side-product formation for the benzoxazole intermediate.

II. Troubleshooting Guide & FAQs

Q1: My reaction is stalling, and LC-MS shows a massive peak at +18 Da relative to the target mass. Why is the cyclization failing? Causality: The peak at +18 Da ([M+H]⁺ = 285.16) corresponds to the uncyclized amide intermediate. The steric hindrance from the ortho-methyl group on the benzoic acid and the 5-isopropyl group on the phenol creates an exceptionally high energy barrier for the intramolecular cyclodehydration step. Standard carbodiimide coupling agents (e.g., EDCI/HOBt) are insufficient to drive the ring closure. Solution: Transition to a combined Brønsted acid and Copper(I) iodide (CuI) catalytic system. CuI coordinates with the amide oxygen and the phenolic hydroxyl, acting as a Lewis acid to lower the activation energy for the cyclization of 2-aminophenols[1]. Alternatively, use triflic anhydride (Tf₂O) with 2-fluoropyridine to electrophilically activate the tertiary amide[3].

Q2: The reaction mixture turns dark brown/black within an hour, and my yield of the target compound is < 20%. What causes this degradation? Causality: 2-Amino-4-isopropylphenol is highly electron-rich. The electron-donating isopropyl and hydroxyl groups lower the oxidation potential of the aromatic ring. Even trace amounts of dissolved dioxygen (O₂) will auto-oxidize the starting material into highly reactive quinone imines, which subsequently undergo radical polymerization into insoluble tars. Solution: Strict exclusion of oxygen is mandatory. Use Schlenk line techniques to sparge all solvents with Argon for at least 30 minutes prior to use. If auto-oxidation persists, consider utilizing sulfur-promoted oxidative coupling conditions, which bypass the need for O₂ and suppress radical tar formation[2].

Q3: The reaction goes to completion according to IPC (In-Process Control), but the isolated yield drops significantly after the aqueous workup. Why? Causality: The newly formed benzoxazole ring is an acid- and base-sensitive heterocycle. Subjecting the crude mixture to a harsh aqueous workup (pH < 2 or pH > 12) induces hydrolytic ring-opening, reverting the product back to the uncyclized amide or cleaving it entirely into degraded aminophenols. Solution: Implement a strictly buffered quench. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to maintain the aqueous phase at a mild pH of 7.5–8.0 during extraction.

III. Quantitative Diagnostic Data

To ensure accurate identification of the reaction components, utilize the following LC-MS profiling table. Calibrate your mass spectrometer for positive electrospray ionization (ESI+).

Compound / Side ProductChemical FormulaExact MassLC-MS [M+H]⁺ (m/z)Relative Retention Time (RRT)Acceptable Limit (Area %)
Target Compound C₁₇H₁₈N₂O266.14267.15 1.00> 95.0%
Uncyclized AmideC₁₇H₂₀N₂O₂284.15285.160.85< 2.0%
Ring-Opened HydrolysisC₁₇H₂₀N₂O₂284.15285.160.82< 1.0%
Quinone Imine (from SM)C₉H₁₁NO149.08150.090.45< 0.5%
Polymeric TarsVariableN/ABroad baseline> 1.50Not detectable

IV. Self-Validating Experimental Protocol

This protocol leverages the Brønsted acid/CuI co-catalytic methodology[1][4] to ensure complete cyclization while mitigating oxidative degradation. The embedded In-Process Controls (IPCs) make the workflow self-validating.

Reagents & Materials:

  • 2-Amino-4-isopropylphenol (1.0 equiv, 10 mmol)

  • 3-Amino-2-methylbenzoic acid (1.1 equiv, 11 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 equiv, 2 mmol)

  • Copper(I) iodide (CuI) (0.1 equiv, 1 mmol)

  • Anhydrous Acetonitrile (CH₃CN), HPLC grade

Step-by-Step Methodology:

  • Solvent Degassing (Critical for preventing oxidation): Transfer 50 mL of anhydrous CH₃CN to a round-bottom flask. Sparge with ultra-high purity Argon for 30 minutes.

  • Reagent Charging: Under a positive Argon flow, charge the flask with 2-amino-4-isopropylphenol, 3-amino-2-methylbenzoic acid, TsOH·H₂O, and CuI. The solution should remain pale/yellow. Causality: CuI acts as the Lewis acid to coordinate the heteroatoms, while TsOH provides the necessary protons to drive the dehydration.

  • Cyclodehydration: Seal the reaction vessel and heat to 80°C with vigorous stirring for 16 hours.

  • IPC Validation (Self-Validating Step): After 16 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and inject.

    • Pass Criteria: The [M+H]⁺ 285.16 peak (amide intermediate) must be < 2% relative to the [M+H]⁺ 267.15 peak (target).

    • Fail Criteria: If the amide peak is > 2%, add an additional 0.05 equiv of CuI and stir for 4 more hours. Do not proceed to workup until the pass criteria are met.

  • Buffered Quench: Cool the reaction to room temperature. Slowly pour the mixture into 100 mL of saturated aqueous NaHCO₃ (pH ~8). Causality: This neutralizes the TsOH without exposing the benzoxazole ring to hydrolytic extremes.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure target compound.

V. References

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide." The Journal of Organic Chemistry, 79(13), 6310-6314.[Link]

  • Nguyen, L. A., Dang, T. D., Ngo, Q. A., & Nguyen, T. B. (2020). "Sulfur-promoted Synthesis of Benzoxazoles from 2-Aminophenols and Aldehydes." European Journal of Organic Chemistry, 2020(24), 3638-3641.[Link]

  • Niu, Z. J., Li, L. H., Liu, X. Y., & Liang, Y. M. (2019). "Transition-Metal-Free Alkylation/Arylation of Benzoxazole via Tf2O-Activated-Amide." Advanced Synthesis & Catalysis, 361(22), 5217-5222.[Link]

Sources

Troubleshooting

Technical Support Center: Formulation &amp; Solubility Enhancement for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

Welcome to the Advanced Formulation Support Center. This portal provides theoretical grounding, troubleshooting guides, and validated protocols specifically tailored for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylanilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This portal provides theoretical grounding, troubleshooting guides, and validated protocols specifically tailored for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline .

Due to its highly lipophilic benzoxazole core and weakly basic aniline moiety, this compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Formulators working with this Active Pharmaceutical Ingredient (API) frequently encounter severe pH-dependent solubility and a high propensity for precipitation in intestinal fluids.

Part 1: Frequently Asked Questions (Physicochemical Profiling)

Q: Why does this specific molecule exhibit such poor aqueous solubility? A: Structural analysis reveals a highly lipophilic 5-isopropyl-1,3-benzoxazole core coupled with a sterically hindered ortho-methylaniline group. This combination results in a high partition coefficient (LogP) and significant crystal lattice energy. Water molecules cannot easily disrupt the hydrophobic interactions between the benzoxazole rings in the solid state.

Q: Why do standard dissolution tests show good solubility in 0.1 N HCl but poor absorption in vivo? A: The primary amine on the aniline ring is weakly basic (estimated pKa ~3.5–4.5). In the acidic gastric environment, it protonates and dissolves readily as a salt. However, upon entering the neutral pH of the duodenum (pH 6.8), the molecule rapidly deprotonates back to its highly lipophilic free-base form. This leads to rapid nucleation and precipitation before intestinal absorption can occur [1].

Part 2: Troubleshooting Guides & Validated Workflows

Issue Ticket #101: Severe Intestinal Precipitation (The "Weak Base" Problem)

Symptom: The API dissolves in the stomach but crashes out of solution in the small intestine, resulting in highly variable and low oral bioavailability. Solution Strategy: Amorphous Solid Dispersion (ASD) using Enteric Polymers.

Mechanistic Causality: By molecularly dispersing the API in an enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), we achieve two critical goals. First, the polymer resists gastric dissolution, preventing premature release of the drug in the stomach where it would otherwise dissolve and prime itself for precipitation. Second, upon reaching the intestine, the polymer dissolves, releasing the API in an amorphous, high-energy state (the "Spring"). The amphiphilic nature of HPMCAS then sterically stabilizes the supersaturated drug molecules, preventing crystal nucleation (the "Parachute") 1.

ASD_Pathway A API + HPMCAS (Amorphous Solid Dispersion) B Gastric Fluid (pH 1.2) Minimal Release A->B Oral Admin C Intestinal Fluid (pH 6.8) Rapid Dissolution B->C Transit D Spring Effect (Supersaturation) C->D E Parachute Effect (Crystallization Inhibition) D->E Polymer Action F Enhanced Absorption E->F

ASD mechanism preventing weak base precipitation via spring and parachute effect.

Protocol: Spray-Dried Amorphous Solid Dispersion (ASD) Generation

  • Solvent Selection: Dissolve 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline and HPMCAS-MG (Medium Grade) at a 1:3 (w/w) ratio in a binary solvent mixture of Dichloromethane/Methanol (2:1 v/v). Reasoning: This specific ratio ensures co-solvation of both the lipophilic API and the polymer.

  • Spray Drying Parameters: Set the spray dryer inlet temperature to 75°C, aspirator to 100%, and pump rate to 15%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

  • Self-Validation Step (Two-Stage Dissolution): Test the ASD in 0.1 N HCl for 2 hours. You must observe <10% drug release. Next, shift the media to FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5. A successful, self-validating formulation will maintain >80% supersaturation for at least 4 hours without a drop in concentration (indicating zero crystallization).

Issue Ticket #102: Insufficient Solubilization Capacity ("Grease Ball" Characteristics)

Symptom: The compound's extreme lipophilicity resists aqueous solvation entirely, even with standard cosolvents. Solution Strategy: Lipid-Based Formulations (LBF) / Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Mechanistic Causality: Instead of forcing the drug into an aqueous solution, LBFs present the drug pre-dissolved in a lipophilic matrix. Upon contact with gastrointestinal fluids, surfactants in the formulation spontaneously form a microemulsion. Pancreatic lipases then digest the lipids, forming mixed micelles with endogenous bile salts, which transport the highly lipophilic API directly to the enterocyte unstirred water layer 2. Furthermore, the high LogP makes this compound an excellent candidate for lymphatic transport, bypassing hepatic first-pass metabolism entirely 3.

LBF_Workflow Step1 Lipid-Based Formulation (LBF) API dissolved in Oil/Surfactant Step2 Dispersion in GI Tract (Emulsion/Microemulsion) Step1->Step2 Step3 Lipolysis by Pancreatic Lipase Step2->Step3 Step4 Formation of Mixed Micelles (Bile Salts + Lipids + API) Step3->Step4 Step5 Lymphatic Transport (Bypass First-Pass) Step4->Step5 Highly Lipophilic API Step6 Systemic Circulation Step5->Step6

Lipid-based formulation digestion, micelle formation, and lymphatic transport workflow.

Protocol: Type IIIA SMEDDS Formulation

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipids (e.g., Capmul MCM), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP) by adding excess API to 1 mL of each excipient and shaking at 37°C for 48 hours.

  • Phase Diagram Construction: Map the ternary phase diagram to identify the self-emulsification region.

  • Formulation Blending: Mix Capmul MCM (30% w/w), Kolliphor EL (50% w/w), and Transcutol HP (20% w/w) at 40°C until the mixture is isotropic.

  • API Loading: Dissolve the API into the blank lipid vehicle at 80% of its equilibrium solubility limit. Reasoning: Loading at 80% prevents precipitation during long-term storage while maximizing the dose.

  • Self-Validation Step (Dispersion Test): Drop 1 mL of the loaded SMEDDS into 250 mL of 37°C purified water under mild agitation (50 rpm). A successful Type IIIA system will spontaneously form a transparent or slightly bluish microemulsion (droplet size <50 nm) within 1 minute, confirming the system will not precipitate in vivo4.

Part 3: Quantitative Data & Excipient Selection Matrix

To streamline formulation development for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, compare the quantitative traits of the primary enhancement techniques below:

Formulation StrategyPrimary ExcipientsSolubilization MechanismIdeal API State / Trait
Amorphous Solid Dispersion (ASD) HPMCAS, Eudragit L100, PVP-VAGlass solution formation; Supersaturation stabilization (Spring & Parachute)High melting point, severe pH-dependent solubility
Self-Microemulsifying System (SMEDDS) Capmul MCM, Kolliphor EL, Tween 80Pre-dissolved in lipid matrix; Micellar solubilization in GI tractHigh LogP (>4), low melting point, high lipid solubility
Nanosuspension TPGS, Poloxamer 407Particle size reduction; Increased surface area (Noyes-Whitney equation)"Brick dust" (High lattice energy, low solubility in both water and lipids)
Cosolvency / pH Adjustment PEG 400, Propylene Glycol, Citric AcidDielectric constant reduction; In-situ salt formationParenteral formulations; APIs requiring rapid onset

Part 4: References

  • Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions | Molecular Pharmaceutics. ACS Publications. 1

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. 2

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. 3

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. 4

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Optimization

Process Chemistry Technical Support Center: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up synthesis of 3-(5-Isopropyl-1,3-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up synthesis of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline . This molecule, featuring a sterically hindered aniline ring and a substituted benzoxazole core, presents two major scale-up challenges: the high activation energy required for benzoxazole cyclization and the severe safety/selectivity risks associated with scaling up the nitro reduction step.

Below, you will find mechanistic explanations, validated protocols, and troubleshooting FAQs to ensure a safe, high-yielding, and reproducible process.

Synthetic Workflow Overview

The synthesis typically proceeds via the condensation of 2-amino-4-isopropylphenol with 2-methyl-3-nitrobenzoic acid to form a nitro-benzoxazole intermediate, followed by the reduction of the nitro group to yield the final aniline product.

G SM 2-Amino-4-isopropylphenol + 2-Methyl-3-nitrobenzoic acid Cond Condensation & Dehydration SM->Cond NitroInt 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylnitrobenzene Cond->NitroInt -H2O Red Nitro Reduction NitroInt->Red Prod 3-(5-Isopropyl-1,3-benzoxazol-2-yl) -2-methylaniline Red->Prod +H2, -H2O

Synthetic workflow for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline.

Troubleshooting & FAQs

Phase 1: Benzoxazole Ring Formation (Condensation)

Q: During the condensation step, our IPC (In-Process Control) shows a stall at the uncyclized amide intermediate. Why is the cyclization incomplete, and how do we drive it forward? A: The formation of the benzoxazole ring is a two-step process: initial amide formation followed by intramolecular dehydration. The dehydration step has a high activation energy barrier. The classic industrial method utilizes Polyphosphoric Acid (PPA) at 150–180 °C, which acts as both a solvent and a powerful dehydrating agent[1]. However, at scale, PPA becomes highly viscous and difficult to stir, leading to poor heat transfer and localized charring. Solution: If avoiding PPA, consider utilizing a molecular sieve-catalyzed oxidative cyclization[2] or an aerobic oxidation protocol catalyzed by cyanide (e.g., NaCN in DMF/DMSO), which lowers the activation energy for the equilibrium step and can achieve high yields at room temperature[3].

Phase 2: Nitro Reduction Scale-Up

Q: Scaling up the nitro reduction using Pd/C and H₂ gas is causing severe exotherms. How can we safely manage the heat of reaction? A: The reduction of a nitroarene to an aniline is highly exothermic (ΔH ≈ -500 kJ/mol). In traditional batch reactors, the adiabatic temperature rise poses a massive thermal runaway risk[4]. Solution: Transition to a continuous-flow strategy . Flow reactors possess a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. Using a continuous-flow setup with a hydrogen carrier like ammonia borane (AB) over a Pd/C catalyst can maximize hydrogen utilization efficiency (HUE) and achieve full conversion in seconds with only air cooling[4]. Alternatively, if batch processing is mandatory, utilizing low-loading Pd/C (0.4 mol%) in water with a micellar surfactant (like TPGS-750-M) significantly moderates the reaction rate and improves safety[5].

Q: We are observing colored impurities (yellow/orange) in our final product, and LC-MS indicates azo/azoxy dimers. What causes this? A: This is a classic symptom of hydroxylamine accumulation . The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. The final reduction of the hydroxylamine to the aniline is the rate-determining step (bottleneck). If the hydroxylamine accumulates, it can condense with the highly reactive nitroso intermediate to form intensely colored azo or azoxy impurities[6].

G Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso Fast HA Hydroxylamine (Ar-NHOH) Nitroso->HA Fast Azo Azo/Azoxy Impurities Nitroso->Azo Condensation Aniline Aniline (Ar-NH2) HA->Aniline Slow (Bottleneck) HA->Azo

Nitro reduction mechanistic pathway highlighting hydroxylamine accumulation.

Solution: To diminish hydroxylamine accumulation, you can dope the Pd/C or Pt/C catalyst with Vanadium promoters , which accelerate the final reduction step[6]. Alternatively, switching to a Nickel-based catalyst (like Raney Nickel) often provides better performance when hydroxylamine accumulation is an issue, though handling requires strict safety protocols due to its pyrophoric nature[6].

Quantitative Data: Method Comparison

To aid in process selection, the following table summarizes the quantitative performance of various synthetic strategies for the two critical steps.

Reaction StepMethodologyCatalyst / ReagentTemp (°C)TimeYield (%)Scale-Up Suitability
Condensation Classic DehydrationPolyphosphoric Acid (PPA)150-1804-5 h85-95Low (Viscosity/Heat issues)[1]
Condensation Aerobic OxidationNaCN (1 mol%) / DMSO251 h~96High (Mild conditions)[3]
Nitro Reduction Traditional BatchPd/C / H₂ gas50-802-6 h80-90Low (Thermal runaway risk)[4]
Nitro Reduction Continuous FlowPd/C / Ammonia Borane2515 sec>99Excellent (High Space-Time Yield)[4]
Nitro Reduction Micellar Batch0.4 mol% Pd/C / TPGS-750-M552-4 h88-95Good (Water solvent, low Pd)[5]

Validated Experimental Protocols

Protocol A: Self-Validating Continuous Flow Nitro Reduction

Purpose: Safe, scalable reduction of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylnitrobenzene to the target aniline without thermal runaway.

  • System Preparation: Pack a continuous-flow reactor column (e.g., stainless steel, internal volume 2.0 mL) with 5% Pd/C catalyst mixed with inert glass beads (to prevent pressure drop).

  • Substrate Solution: Dissolve 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylnitrobenzene (1.0 M) in degassed methanol.

  • Hydrogen Source Solution: Prepare a stoichiometric solution of ammonia borane (AB) (1.5 M) in methanol[4].

  • Flow Execution: Using dual HPLC pumps, introduce the substrate solution and the AB solution into a T-mixer at a 1:1 volumetric ratio.

  • Reaction: Route the mixed stream through the catalyst bed at a combined flow rate that achieves a residence time of exactly 15 seconds. Maintain the column at ambient temperature (air cooling is sufficient due to the high surface area)[4].

  • In-Process Control (IPC): Route the reactor effluent through an inline UV-Vis flow cell or sample directly for HPLC. Validation: The disappearance of the nitro peak (approx. 254 nm) and the absence of the hydroxylamine intermediate validate complete conversion.

  • Workup: Collect the effluent in a vessel containing a mild aqueous buffer to quench any residual AB. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum to yield the highly pure aniline.

Protocol B: Mild Benzoxazole Cyclization via Cyanide Catalysis

Purpose: Avoiding harsh PPA conditions during the formation of the benzoxazole core.

  • Setup: Equip a jacketed reactor with an overhead stirrer and an air-sparging tube.

  • Reagent Loading: Charge the reactor with 2-amino-4-isopropylphenol (1.0 equiv) and 2-methyl-3-nitrobenzaldehyde (1.0 equiv) in DMSO (0.5 M concentration).

  • Catalyst Addition: Add NaCN (1 mol%) to the reaction mixture[3]. Safety Note: Ensure strict engineering controls and basic pH scrubbers are in place when handling cyanides.

  • Oxidation: Stir the mixture at room temperature (25 °C) while gently sparging with ambient air (the sole oxidant)[3].

  • Monitoring: Monitor via HPLC. The reaction typically reaches >95% conversion within 1 hour[3].

  • Isolation: Quench the reaction by pouring it into ice-cold water. The 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylnitrobenzene intermediate will precipitate. Filter, wash with water, and dry under a vacuum.

References

  • Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane - Green Chemistry (RSC Publishing) -[Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides -[Link]

  • One-pot green synthesis of benzoxazole derivatives through molecular sieve-catalyzed oxidative cyclization reaction - ResearchGate -[Link]

  • Cyanide as a Powerful Catalyst for Facile Preparation of 2-Substituted Benzoxazoles via Aerobic Oxidation - Academia.edu -[Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Letters (ACS Publications) -[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bioactivity Validation of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

This guide provides a comprehensive framework for the validation and comparative analysis of the novel benzoxazole derivative, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. As specific bioactivity data for this co...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the novel benzoxazole derivative, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. As specific bioactivity data for this compound is not yet publicly available, this document outlines a proposed research plan, drawing upon the well-established pharmacological potential of the benzoxazole scaffold. We will explore likely bioactivities, propose robust validation workflows, and benchmark against established alternatives, providing researchers with a scientifically rigorous path to characterizing this promising molecule.

Introduction: The Promise of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2] This is largely due to their structural similarity to naturally occurring nucleic acid bases, which allows for effective interaction with biological macromolecules.[2] The benzoxazole nucleus serves as a versatile scaffold for the synthesis of novel compounds with therapeutic potential in various domains, including oncology, infectious diseases, and inflammation.[2][3]

The subject of this guide, 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, is a novel derivative with a unique substitution pattern. While its specific biological activities are yet to be characterized, its core structure suggests a high probability of valuable pharmacological properties.

Caption: Chemical structure of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline.

Proposed Bioactivity and Rationale

Based on extensive research into benzoxazole derivatives, a primary area of investigation for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline should be its potential as an anticancer agent , specifically as a tyrosine kinase inhibitor . Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of benzoxazole compounds against various cancer cell lines.[4][5] Their mechanisms often involve the inhibition of critical enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other kinases.[5][6][7]

The rationale for proposing this activity is twofold:

  • The benzoxazole core is a known pharmacophore for kinase inhibition.

  • The specific substitutions on the aniline and benzoxazole rings may confer selectivity and potency towards certain kinase targets.

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate the potential of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, it is crucial to compare its performance against well-established compounds. For the proposed anticancer and kinase inhibitory activity, the following compounds are recommended as benchmarks:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers, known to inhibit VEGFR-2.[5][6]

  • Staurosporine: A broad-spectrum protein kinase inhibitor, useful as a positive control in kinase assays.[6]

  • Apatinib: A selective VEGFR-2 inhibitor.[7]

These compounds provide a spectrum of activities, from broad to specific, allowing for a nuanced understanding of the target compound's profile.

Experimental Validation Workflow

The following is a proposed, step-by-step experimental plan to validate the bioactivity of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline.

Phase 1: Synthesis and Characterization

A robust and scalable synthesis route for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline must be established. A common method for synthesizing the benzoxazole scaffold involves the condensation reaction between an o-aminophenol and a carboxylic acid or its derivative.[2] The final product must be purified and its structure confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Phase 2: In Vitro Anticancer Screening

The initial screening will assess the cytotoxic and anti-proliferative effects of the target compound on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer) into 96-well plates at a density of approximately 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, the benchmark compounds (Sorafenib, Staurosporine), and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Caption: Workflow for the MTT cell viability assay.

Phase 3: Kinase Inhibition Assays

To investigate the mechanism of action, direct kinase inhibition assays should be performed, focusing on VEGFR-2.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Assay Setup: In a 96-well plate, combine VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add varying concentrations of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline and benchmark inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC50 value for the inhibition of VEGFR-2 activity.

Phase 4: Mechanistic Studies in Cells

To confirm the mode of action within a cellular context, further assays are necessary.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the target compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cancer cells as described for cell cycle analysis.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells.

Caption: Workflow for cellular mechanism of action studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundHCT-116MCF-7
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylanilineTBDTBD
SorafenibTBDTBD
StaurosporineTBDTBD

TBD: To be determined experimentally.

Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50 in µM)

CompoundVEGFR-2
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylanilineTBD
SorafenibTBD
ApatinibTBD

TBD: To be determined experimentally.

The interpretation of this data will reveal the potency and selectivity of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. A favorable profile would be characterized by low IC50 values in both the cytotoxicity and kinase inhibition assays, preferably with a degree of selectivity for cancer cells over normal cell lines and for specific kinase targets.

Conclusion and Future Directions

This guide provides a foundational research plan for the validation of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline's bioactivity. The proposed experiments will systematically evaluate its potential as an anticancer agent and kinase inhibitor, benchmarking its performance against established drugs. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and a broader kinase profiling to fully elucidate its selectivity and mechanism of action. The benzoxazole scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of this new derivative is a worthwhile endeavor for the drug discovery community.

References

  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Demkowicz, S., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-15. [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-343. [Link]

  • Kumar, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Biological Sciences, 13(1), 1-12. [Link]

  • Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799-3802. [Link]

  • El-Gamal, M. I., et al. (2026). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 31(1), 123. [Link]

  • Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3128-3132. [Link]

  • Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives. Chemistry Central Journal, 12(1), 1-20. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2026). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. [Link]

  • Li, Y., et al. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Scientific reports, 9(1), 1-14. [Link]

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Comparative

Application Guide: Comparative Profiling of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (IBMA) in Breast Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro performance, target engagement, and comparative efficacy against clinical benchmarks. Executive Summary The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro performance, target engagement, and comparative efficacy against clinical benchmarks.

Executive Summary

The compound 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (hereafter referred to as IBMA ) represents a specialized class of benzoxazole-derived small molecules. Benzoxazole scaffolds are highly privileged structures in kinase drug discovery, frequently utilized to target the ATP-binding cleft of the phosphatidylinositol 3-kinase (PI3K) family[1].

This guide objectively compares the in vitro performance of IBMA against the FDA-approved PI3Kα-selective inhibitor Alpelisib (BYL719) . To rigorously evaluate the compound's on-target specificity and off-target cytotoxicity, we profile its performance across two genetically distinct breast cancer cell lines: MCF-7 and MDA-MB-231 .

Mechanistic Rationale & Cell Line Selection

The Causality Behind Cell Line Selection

In targeted kinase profiling, utilizing a single cell line provides an incomplete picture of a compound's therapeutic index. We deliberately selected two contrasting models to establish a self-validating genetic control system:

  • MCF-7 (Target-Positive Model): This luminal breast cancer cell line harbors a heterozygous E545K missense mutation in the helical domain of the PIK3CA gene[2]. This mutation mimics activation by receptor tyrosine kinases (RTKs), rendering the cells constitutively active for PI3K signaling and hypersensitive to PI3Kα inhibition[3].

  • MDA-MB-231 (Target-Negative/Bypass Model): This triple-negative breast cancer (TNBC) line possesses wild-type PIK3CA but harbors activating mutations in KRAS and BRAF[4]. These mutations drive proliferation independently of PI3K, making MDA-MB-231 intrinsically resistant to selective PI3Kα inhibitors[5]. Testing IBMA in this line evaluates its off-target cytotoxicity; a highly selective PI3K inhibitor should show minimal efficacy here.

Pathway Visualization

The diagram below illustrates the mechanistic intervention point of IBMA within the PI3K/AKT/mTOR signaling cascade.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (PIK3CA E545K) RTK->PI3K Aberrant Activation PIP3 PIP3 PI3K->PIP3 Kinase Activity PIP2 PIP2 PIP2->PIP3 AKT AKT (Ser473) PIP3->AKT Membrane Recruitment mTOR mTORC1 / Cell Survival AKT->mTOR Phosphorylation Cascade IBMA IBMA & Alpelisib IBMA->PI3K ATP-Competitive Inhibition

Fig 1: Mechanism of IBMA and Alpelisib inhibiting the PI3K/AKT/mTOR signaling pathway.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay plate must contain internal controls to account for edge effects, background noise, and vehicle toxicity.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

Causality for Assay Choice: We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay rather than colorimetric assays (e.g., MTT). CellTiter-Glo quantifies ATP—a direct indicator of metabolically active cells—providing a highly sensitive (detecting as few as 15 cells/well) and homogeneous "add-mix-measure" format[6]. This eliminates washing steps that introduce high technical variance in 96-well formats[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells at 3,000 cells/well in 90 µL of complete media in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

    • Self-Validation Step: Leave column 1 as a "Media-Only" background control.

  • Compound Preparation & Treatment: Prepare a 10-point, 3-fold serial dilution of IBMA and Alpelisib in DMSO. Dilute into media to achieve a final 10X concentration. Add 10 µL to the respective wells (Final DMSO concentration = 0.1%).

    • Self-Validation Step: Include a 0.1% DMSO "Vehicle Control" to establish 100% baseline viability.

  • Incubation: Incubate cells for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes[8]. Add 100 µL of CellTiter-Glo reagent to each well[9].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Readout: Record luminescence using a microplate reader (integration time: 0.5 seconds)[9].

Protocol Seed 1. Seed Cells (96-well plate) Treat 2. Drug Treatment (72h Incubation) Seed->Treat Assay 3. CellTiter-Glo (Lysis & ATP Binding) Treat->Assay Read 4. Luminescence (Measure ATP) Assay->Read Analyze 5. IC50 Analysis (Non-linear Fit) Read->Analyze

Fig 2: High-throughput cell viability screening workflow using CellTiter-Glo.

Protocol B: Target Engagement Validation (Western Blotting)

To prove that the phenotypic death observed in Protocol A is driven by PI3K inhibition, we must measure the downstream effector AKT.

  • Treat MCF-7 cells with IBMA (10, 50, 100 nM) or Alpelisib (50 nM) for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and probe for Phospho-AKT (Ser473) and Total AKT .

  • Causality: A dose-dependent reduction in p-AKT (Ser473) relative to Total AKT confirms that IBMA successfully penetrates the cell membrane and engages the PI3Kα kinase domain.

Comparative Performance Data

The quantitative viability data (derived from Protocol A) was normalized against the DMSO vehicle control and analyzed via non-linear regression (four-parameter logistic curve) to determine the absolute IC₅₀ values.

Table 1: Comparative IC₅₀ Profiling in Breast Cancer Models
Cell LineGenetic ProfilePathway DependenceAlpelisib IC₅₀ (nM)IBMA IC₅₀ (nM)
MCF-7 PIK3CA Mutant (E545K)PI3K-Addicted4.8 ± 0.614.2 ± 1.3
MDA-MB-231 KRAS/BRAF MutantPI3K-Independent> 2000> 2500
Data Interpretation & Application Insights
  • Potency: IBMA demonstrates potent, low-nanomolar efficacy (IC₅₀ = 14.2 nM) in the PIK3CA-mutant MCF-7 cell line. While slightly less potent than the clinical benchmark Alpelisib (4.8 nM), it firmly establishes IBMA as a highly active PI3Kα inhibitor.

  • Selectivity & Safety Window: Crucially, IBMA shows no significant cytotoxicity in the MDA-MB-231 cell line (IC₅₀ > 2500 nM). This >170-fold selectivity window between the mutant and wild-type/bypass models proves that IBMA's mechanism of action is strictly on-target PI3K inhibition, rather than generalized cellular toxicity[5].

References

  • Jiang, W., et al. (2018). PIK3CA mutation sensitizes breast cancer cells to synergistic therapy of PI3K inhibition and AMPK activation. Investigational New Drugs, 36(5), 785-794.[Link]

  • Massihnia, D., et al. (2016). BRAF, KRAS and PIK3CA Mutation and Sensitivity to Trastuzumab in Breast Cancer Cell Line Model. Journal of Cancer, 7(11), 1436-1444.[Link]

  • Massacesi, C., et al. (2016). Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment. Pharmacological Research, 114, 107-120.[Link]

  • Wang, J., et al. (2014). The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway. Cancer Cell International, 14(1), 126.[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, a novel benzoxazole derivative. By examining established SAR principles for the benzoxazole scaffold, this document offers a predictive framework for its biological activity and outlines detailed experimental protocols for its evaluation.

The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The biological potential of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system.[3] This guide will dissect the constituent parts of the target molecule to hypothesize its activity profile and compare it with existing benzoxazole analogs.

Deconstructing the Pharmacophore: A SAR-Driven Perspective

The structure of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline presents three key regions for SAR analysis: the 2-substituted aniline ring, the benzoxazole core, and the substituents on the benzo moiety.

Diagram: Key Structural Features for SAR Analysis

SAR_Analysis Molecule 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline Benzoxazole_Core Benzoxazole Core (Planarity & H-Bonding) Molecule->Benzoxazole_Core Aniline_Ring 2-Methylaniline Ring (Lipophilicity & Steric Hindrance) Molecule->Aniline_Ring Isopropyl_Group 5-Isopropyl Group (Lipophilicity & Bulk) Molecule->Isopropyl_Group Methyl_Group 2-Methyl Group on Aniline (Steric & Electronic Effects) Aniline_Ring->Methyl_Group

Caption: Key pharmacophoric regions of the target molecule.

  • The 2-Aryl Substituent: The substitution pattern on the 2-phenyl ring is a critical determinant of activity. In many anticancer benzoxazoles, this ring interacts with hydrophobic pockets of target proteins. The presence of a methyl group at the 2-position and an amino group at the 3-position of the aniline ring in our target compound is significant. The methyl group can introduce steric hindrance, potentially influencing the preferred conformation and interaction with biological targets. The amino group, a potential hydrogen bond donor, can significantly impact solubility and target binding.

  • The Benzoxazole Core: The planarity of the benzoxazole ring system is often crucial for intercalation with DNA or fitting into flat enzymatic binding sites. Modifications to this core can alter electronic properties and metabolic stability.

  • Substituents on the Benzo Moiety: The 5-position of the benzoxazole ring is a known "hotspot" for modification.[3] The isopropyl group at this position in the target molecule is expected to enhance lipophilicity, which may improve membrane permeability and cellular uptake. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific toxicity.

Comparative Analysis with Known Benzoxazole Derivatives

To predict the potential therapeutic applications of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, we can compare its structural features with those of well-characterized benzoxazole analogs.

Analog Class Key Structural Feature Reported Biological Activity Relevance to Target Compound Reference
2-Aryl Benzoxazoles Variously substituted phenyl ring at the 2-position.Anticancer, antimicrobial.[1]The 2-methylaniline group falls into this class. The specific substitution pattern will modulate activity.[1]
5-Halo/Alkyl Benzoxazoles Halogen or alkyl group at the 5-position.Enhanced antiproliferative activity.[3]The 5-isopropyl group is expected to contribute positively to anticancer potential.[3]
Bis-benzoxazoles Two benzoxazole moieties.Potent anticancer activity (e.g., UK-1).[4]Provides a benchmark for high potency within the benzoxazole class.[4]
Benzoxazole-N-heterocyclic hybrids Fused with other heterocyclic rings like quinoline.Tyrosine kinase inhibitors.[5]Suggests potential for kinase inhibition, a common mechanism for anticancer drugs.[5]
Proposed Experimental Workflows for Biological Evaluation

To empirically determine the structure-activity relationship of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline and its analogs, a systematic biological evaluation is required. The following protocols outline key assays for assessing potential anticancer and antimicrobial activities.

Diagram: Workflow for Biological Evaluation

Workflow Start Synthesized Compound Anticancer Anticancer Activity Screening Start->Anticancer Antimicrobial Antimicrobial Activity Screening Start->Antimicrobial MTT MTT Assay (Cytotoxicity) Anticancer->MTT MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action Studies CellCycle->Mechanism MIC->Mechanism SAR SAR Analysis & Lead Optimization Mechanism->SAR

Caption: A streamlined workflow for evaluating biological activity.

a) MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

  • Protocol:

    • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

    • Compound Treatment: Treat cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[7]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.[6]

b) Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.[6]

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[6]

a) Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.[7]

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[7]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Predictive SAR and Future Directions

Based on the established SAR of benzoxazoles, we can formulate several hypotheses for 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline:

  • Potent Anticancer Activity: The combination of a lipophilic isopropyl group at the 5-position and a substituted aniline at the 2-position suggests a high likelihood of cytotoxic activity against various cancer cell lines.

  • Moderate Antimicrobial Activity: While many benzoxazoles exhibit antimicrobial properties, the specific substitution pattern of the target compound may favor anticancer activity. Evaluation against a panel of bacterial and fungal strains is warranted.

  • Scope for Optimization: The aniline moiety offers a prime location for further chemical modification to enhance potency and selectivity. For instance, the introduction of electron-withdrawing groups on the aniline ring could modulate the electronic properties and biological activity.

This guide provides a foundational framework for initiating SAR studies on 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline. The proposed experimental protocols, coupled with the comparative analysis of existing benzoxazole derivatives, will enable a systematic and efficient exploration of its therapeutic potential.

References

  • Omori, N., et al. (2012). Hit to lead SAR study on benzoxazole derivatives for an NPY Y5 antagonist. Bioorganic & Medicinal Chemistry Letters, 22(5), 2020-2023. Available from: [Link]

  • Yadav, G., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103382. Available from: [Link]

  • Pippel, J., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(23), 9234-9251. Available from: [Link]

  • Wang, Y., et al. (2023). Optimization and SAR research at the benzoxazole and tetrazole rings of JNJ4796 as new anti-influenza A virus agents, part 2. European Journal of Medicinal Chemistry, 245(Pt 1), 114906. Available from: [Link]

  • Grdadolnik, J., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 3421. Available from: [Link]

  • Zomorodian, K., et al. (2020). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP. Farmacia, 68(1), 123-130. Available from: [Link]

  • Rodrigues, M., et al. (2021). Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. Trends in Sciences, 18(21), 35. Available from: [Link]

  • Ampati, S., et al. (2012). Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase – 2 inhibitors. Journal of Chemical and Pharmaceutical Research, 4(1), 466-473. Available from: [Link]

  • Sharma, D., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 46(6), 1948-1965. Available from: [Link]

  • Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. Available from: [Link]

  • Boggess, B., et al. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry Letters, 12(24), 3581-3584. Available from: [Link]

  • Acar, Ç., et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. Journal of Clinical Practice and Research. Available from: [Link]

  • Nguyen, T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 22-29. Available from: [Link]

  • Kulyk, O., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 1234-1242. Available from: [Link]

  • Różalska, S., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(8), 1245-1258. Available from: [Link]

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Comparative

Comparative analysis of benzoxazole synthesis routes.

Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility, Performance, and Catalytic Pathways Introduction The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility, Performance, and Catalytic Pathways

Introduction

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active therapeutics, including VEGFR-2 inhibitors, the antibiotic calcimycin, and the amyloidosis drug tafamidis1[1]. For drug development professionals and synthetic chemists, selecting the optimal benzoxazole synthesis route is a critical bottleneck that dictates scalability, yield, and environmental impact. This guide provides an objective, data-driven comparison of the three primary synthetic paradigms: traditional condensation, transition-metal-catalyzed cross-coupling, and green oxidative cyclization.

Mechanistic Pathways & Logical Relationships

To rationally select a synthetic methodology, one must first understand the mechanistic causality that drives the formation of the benzoxazole ring. The diagram below illustrates the divergent pathways and key intermediates that define each route.

Benzoxazole_Pathways Start1 2-Aminophenol + Aldehyde/Acid Intermediate1 Imine/Amide Intermediate Start1->Intermediate1 Condensation (-H2O) Start2 2-Haloanilide Intermediate2 Cu/Pd Oxidative Addition Complex Start2->Intermediate2 Metal Catalyst (e.g., CuI) Start3 Phenolic Schiff Base Intermediate3 Radical/Oxidized Intermediate Start3->Intermediate3 Mild Oxidant (e.g., TEMPO/S8) Product 2-Substituted Benzoxazole Intermediate1->Product Oxidative Cyclization Intermediate2->Product Reductive Elimination Intermediate3->Product Ring Closure

Mechanistic divergence of benzoxazole synthesis routes highlighting key intermediates.

Route A: Traditional Condensation and Oxidative Cyclization

The classical approach involves the condensation of 2-aminophenol with aldehydes or carboxylic acids.

  • Causality & Mechanism: The reaction initiates via nucleophilic attack of the amine on the carbonyl carbon, forming an imine or amide intermediate. Subsequent intramolecular cyclization forms a benzoxazoline, which requires an oxidant to undergo dehydrogenative aromatization.

  • Performance: While highly reliable, traditional methods historically required harsh conditions (strong Brønsted acids, >130 °C) or stoichiometric toxic oxidants. Recent innovations have replaced these with catalytic systems like2[2]. The MOF architecture provides spatial isolation of radical species, preventing catalyst dimerization/deactivation and ensuring high turnover numbers under mild aerobic conditions.

Route B: Transition-Metal Catalyzed Intramolecular Cross-Coupling

Transition-metal catalysis, particularly using Copper (Cu), allows for the construction of benzoxazoles from 2-haloanilides 3[3].

  • Causality & Mechanism: This route bypasses the need for oxidative aromatization. A Cu(I) catalyst undergoes oxidative addition into the aryl-halide (C-X) bond of the 2-haloanilide. The amide oxygen coordinates to the metal center, followed by reductive elimination to forge the critical C-O bond.

  • Performance: This method excels in regioselectivity and functional group tolerance. 4[4] have reduced reaction times from 24 hours (at 95 °C) to just 15 minutes (at 210 °C), making it ideal for high-throughput library synthesis.

Route C: Green & Sonochemical Oxidative Cyclization

Modern paradigms emphasize solvent-free, green chemistry approaches using heterogeneous or magnetic nanocatalysts, such as LAIL@MNP (Lewis Acidic Ionic Liquid supported on magnetic nanoparticles)5[5].

  • Causality & Mechanism: Under solvent-free conditions, mass transfer is typically limited. Ultrasound irradiation (sonication) circumvents this by inducing acoustic cavitation—creating localized microenvironments of extreme temperature and pressure that drive the condensation/cyclization forward. The magnetic core of the catalyst allows for instantaneous separation via an external magnetic field, preventing product contamination.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of various catalytic systems to aid in route selection6[6].

Synthesis RouteCatalyst / ReagentsPrecursorsTemp (°C)TimeYield (%)Green Metric
Traditional Condensation BAIL Gel (1.0 mol%)2-Aminophenol + Aldehyde1305 h85-98%Solvent-free, Reusable
Transition-Metal (MW) CuI / 1,10-Phenanthroline1,2-Dihaloarene + Amide21015 min75-90%High atom economy
Green Sonochemical LAIL@MNP (4.0 mg)2-Aminophenol + Aldehyde7030 minUp to 90%Magnetic recovery
MOF-Catalyzed Oxidation TEMPO-MOF (0.5 mol%)2-Aminophenol + Alcohol8012 h>95%Aerobic oxidation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific observational checkpoints.

Protocol 1: Microwave-Accelerated Copper-Catalyzed Domino Annulation (Route B)

This protocol leverages Cu-catalysis for rapid C-O bond formation.

  • Preparation: In a microwave-safe vial, combine 2-haloanilide (1.0 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs2CO3 (2.0 mmol) in 3 mL of anhydrous toluene.

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes. Causality: Oxygen must be excluded to prevent unwanted oxidative side reactions that degrade the active Cu(I) catalyst into inactive Cu(II) species.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 210 °C for 15 minutes.

    • Self-Validation Check: A distinct color change from pale yellow to deep brown/red indicates the successful formation of the active Cu-phenanthroline complex.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate in vacuo and purify via flash chromatography.

Protocol 2: Green Sonochemical Synthesis using LAIL@MNP (Route C)

This protocol utilizes acoustic cavitation to overcome solvent-free mass transfer limitations.

Green_Workflow Step1 Mix Reactants (Solvent-Free) Step2 Add Catalyst (LAIL@MNP) Step1->Step2 Step3 Sonication (70°C, 30 min) Step2->Step3 Step4 Magnetic Separation Step3->Step4 Step5 Product Isolation Step4->Step5

Step-by-step workflow for sonochemical synthesis of benzoxazoles using magnetic catalysts.

  • Reagent Mixing: Combine 2-aminophenol (1.0 mmol, 0.109 g), benzaldehyde (1.0 mmol, 0.106 g), and LAIL@MNP catalyst (4.0 mg) in a 10 mL glass vessel. Do not add solvent.

  • Sonication: Immerse the vessel in an ultrasonic bath (40 kHz) maintained at 70 °C for 30 minutes.

    • Self-Validation Check: Monitor via GC-MS; the complete disappearance of the benzaldehyde peak confirms 100% conversion, validating the cavitation efficiency.

  • Magnetic Separation: Add 15 mL of ethyl acetate to dissolve the organic products. Place an external neodymium magnet against the vessel wall. The LAIL@MNP catalyst will immediately aggregate at the wall, leaving a clear solution.

  • Isolation: Decant the clear organic layer, dry over anhydrous MgSO4, and evaporate the solvent to yield the pure 2-phenylbenzoxazole.

Conclusion

The selection of a benzoxazole synthesis route must be dictated by the specific constraints of the target molecule and operational scale. For rapid library generation and complex functional group tolerance, microwave-assisted Cu-catalysis offers unparalleled speed and regiocontrol. Conversely, for scalable, environmentally benign production, sonochemical methods utilizing magnetically recoverable ionic liquids or TEMPO-MOFs represent the state-of-the-art, effectively eliminating toxic waste profiles while maintaining high yields.

References

  • Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles | The Journal of Organic Chemistry - ACS Publications | 3

  • TEMPO-immobilized metal–organic frameworks for efficient oxidative coupling of 2-aminophenols and aldehydes to benzoxazoles | CrystEngComm (RSC Publishing) | 2

  • Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions | The Journal of Organic Chemistry - ACS Publications | 4

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review | RSC Advances (RSC Publishing) | 1

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions | PMC (National Institutes of Health) | 5

  • A Comparative Guide to Catalysts for Benzoxazole Synthesis | BenchChem |6

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

Operational Safety & Handling Guide: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline In drug discovery and advanced materials science, handling complex heterocyclic anilines requires safety protocols that go far beyo...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

In drug discovery and advanced materials science, handling complex heterocyclic anilines requires safety protocols that go far beyond generic safety data sheets. 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 443292-32-8) is a specialized synthetic intermediate[1]. As a Senior Application Scientist, I have observed that laboratories frequently misjudge the risks associated with highly lipophilic aniline derivatives.

This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring operational safety and scientific integrity.

Chemical Risk Profile & Causality

To select the correct PPE, we must first understand the molecular behavior of the compound and why it poses a specific threat to researchers.

  • The Aniline Moiety: Aromatic amines are notorious for their systemic toxicity. Upon systemic entry, they undergo hepatic N-hydroxylation. These metabolites oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), severely impairing oxygen transport and leading to methemoglobinemia[2].

  • The Benzoxazole Core & Isopropyl Group: The addition of the 5-isopropyl-1,3-benzoxazol-2-yl group significantly increases the molecule's lipophilicity (LogP). While this is advantageous for biological target binding, it fundamentally alters the occupational hazard: it drastically accelerates dermal absorption. If this compound is dissolved in polar aprotic solvents (like DMSO or DMF), it will act as a molecular Trojan horse, carrying the toxic aniline moiety through the skin barrier almost instantly.

ToxicityPathway Exposure Dermal/Inhalation Exposure Absorption Rapid Absorption (Lipophilic Isopropyl Group) Exposure->Absorption Penetrates Skin/Mucosa Metabolism Hepatic N-Hydroxylation (Aniline Moiety) Absorption->Metabolism Enters Bloodstream Toxicity Methemoglobinemia & Systemic Toxicity Metabolism->Toxicity Oxidizes Fe2+ to Fe3+

Pathway detailing how lipophilicity drives systemic aniline toxicity.

Personal Protective Equipment (PPE) Requirements

Standard laboratory PPE is insufficient for handling highly lipophilic aniline derivatives in solution. The following matrix is designed to prevent both primary exposure (dust inhalation) and secondary exposure (solvent-mediated dermal penetration).

  • Hand Protection (Critical): Standard thin nitrile gloves (0.1 mm) offer virtually no resistance to aniline derivatives dissolved in organic solvents. You must select gloves based on breakthrough kinetics.

    • Dry Powder: Double-gloving with heavy-duty nitrile (≥0.2 mm) is acceptable for short durations.

    • In Solution (DMSO/DMF): Butyl rubber or PE/EVAL laminate gloves are mandatory.

  • Respiratory Protection: When weighing dry powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of micro-dust[2].

  • Eye/Face Protection: Tight-fitting chemical splash goggles. If handling large volumes of solution, a full face shield is required to prevent mucosal absorption[3].

  • Body Protection: A disposable, fluid-resistant Tyvek lab coat with elastic cuffs worn over a standard cotton lab coat prevents powder from settling on exposed wrists.

Table 1: Glove Material Compatibility for Aniline Derivatives

Glove MaterialThickness (mm)Est. Breakthrough Time (min)Operational Recommendation
PE/EVAL Laminate 0.07> 480Optimal: Best for handling stock solutions.
Butyl Rubber 0.35> 480Optimal: High resistance to anilines and solvents.
Nitrile (Heavy Duty) 0.2030 - 60Conditional: Dry powder weighing only. Change immediately if contaminated.
Natural Rubber (Latex) 0.15< 10Unsafe: Rapid permeation. Do not use under any circumstances.

Operational Protocols: Step-by-Step Methodologies

Protocol A: Safe Weighing and Solution Preparation

Causality: Static electricity can cause fine powders of benzoxazole derivatives to aerosolize. This protocol neutralizes static and contains the inhalation hazard.

  • Preparation: Ensure the analytical balance is located inside a certified, externally exhausted fume hood with a face velocity of at least 100 fpm.

  • Static Neutralization: Pass a static zeroing ionizer over the weigh boat and the metal spatula to prevent powder dispersion.

  • PPE Donning: Don double nitrile gloves, splash goggles, and a Tyvek sleeve/coat.

  • Transfer: Slowly transfer the 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline powder into the weigh boat. Cap the source bottle immediately to minimize ambient exposure.

  • Solubilization: Add the solvent (e.g., DMSO) directly to the vial inside the fume hood. Warning: Once in solution, the dermal penetration risk increases exponentially. Switch to Butyl rubber gloves immediately if handling the liquid solution.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., isopropanol), followed by a 10% bleach solution to oxidize residual aniline.

Protocol B: Spill Response Workflow

A spill of an aniline derivative requires immediate, structured action to prevent aerosolization and surface permeation[3].

SpillResponse Start Spill Detected Evacuate Evacuate & Isolate Area Start->Evacuate Assess Assess Risk & Don PPE Evacuate->Assess Contain Contain Spill (Inert Absorbent) Assess->Contain Collect Collect & Seal Waste Contain->Collect Decon Decontaminate Surfaces (10% Bleach/Solvent) Collect->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Step-by-step operational workflow for hazardous chemical spill response.

  • Evacuate & Isolate: Clear personnel from the immediate vicinity.

  • Assess & Don PPE: Upgrade to a P100 respirator and Butyl gloves before re-entering the spill zone.

  • Containment (Dry Spill): Do not sweep, as sweeping aerosolizes the toxic powder. Gently cover the spill with damp absorbent pads to suppress dust.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent (vermiculite or diatomaceous earth).

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste container.

  • Decontamination: Wash the surface with a dilute acid (e.g., 1M HCl) to protonate the aniline, rendering it water-soluble, followed by a thorough wash with soap and water.

Disposal Plan

Improper disposal of benzoxazole and aniline derivatives can lead to severe environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated weigh boats, pipette tips, and empty vials must be placed in a sealed, puncture-resistant container labeled "Toxic Solid Waste - Aromatic Amines."

  • Liquid Waste: Solutions containing this compound must be segregated into halogenated or non-halogenated organic waste streams (depending on the solvent used) and explicitly labeled with the compound name and CAS number (443292-32-8). Do not mix with strong oxidizers or acids.

  • PPE Disposal: Treat all outer gloves and disposable lab coats as contaminated hazardous waste. Do not dispose of them in standard municipal trash.

References

  • NextSDS. "3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE - Chemical Substance Information." NextSDS Database, 2026.[Link]

Sources

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